2-(Azetidin-1-yl)ethan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYLJLIMZMKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314990 | |
| Record name | 1-Azetidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795299-77-3 | |
| Record name | 1-Azetidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795299-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azetidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Azetidin-1-yl)ethan-1-amine is a diamine containing a four-membered azetidine ring. This structural motif is of growing interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the strained azetidine ring. This document provides a comprehensive overview of the known chemical properties, available synthesis strategies, and safety information for this compound. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for its potential application in research and drug discovery.
Chemical Properties
This compound, with the chemical formula C₅H₁₂N₂, is a liquid at room temperature. Its core structure consists of an ethylamine chain attached to the nitrogen atom of an azetidine ring. The presence of two nitrogen atoms, a primary amine and a tertiary amine within the azetidine ring, dictates its basicity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 795299-77-3 | [2] |
| Appearance | Liquid | |
| Predicted Boiling Point | 155.1 ± 8.0 °C | [3] (Predicted) |
| Predicted Density | 0.969 ± 0.06 g/cm³ | [3] (Predicted) |
| Predicted pKa | 9.62 ± 0.10 | [3] (Predicted) |
| Predicted XlogP | -0.3 | [3] |
| Storage Temperature | Refrigerator (2-8°C) |
Synthesis
A plausible synthetic route could involve the reaction of azetidine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base to facilitate the N-alkylation. The primary amine of the ethylamine moiety would likely require a protecting group (e.g., Boc or Cbz) to prevent side reactions, which would then be removed in a final step.
Another potential strategy is the reductive amination of an azetidine-containing aldehyde or ketone with ammonia or a protected amine equivalent.
The synthesis of related azetidin-2-one derivatives often involves the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[4] However, this method is for the synthesis of the lactam and not the saturated azetidine amine.
A general workflow for a potential synthesis is outlined below.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not available in the surveyed literature. However, predicted mass spectrometry data and general characteristics for related compounds can provide an indication of the expected spectral features.
Mass Spectrometry: Predicted mass spectral data suggests the following adducts and their corresponding m/z values:
-
[M+H]⁺: 101.10733
-
[M+Na]⁺: 123.08927
-
[M-H]⁻: 99.092774
-
[M]⁺: 100.09950[3]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the ethylamine chain. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to the nitrogen atoms will be deshielded compared to simple alkanes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is primarily governed by the nucleophilicity of its primary and tertiary amine groups. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The tertiary amine within the azetidine ring can also participate in reactions such as quaternization.
The azetidine ring itself is a valuable scaffold in medicinal chemistry. Its strained four-membered ring structure provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[5] The incorporation of an azetidine moiety can also influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Azetidine-containing compounds have been investigated for a wide range of biological activities.[6]
While no specific biological targets or mechanisms of action have been reported for this compound, its structural features suggest it could be a useful building block in the synthesis of more complex molecules with potential therapeutic applications. The diamine functionality allows for the introduction of diverse substituents, making it a versatile scaffold for creating chemical libraries for high-throughput screening.
Safety and Handling
This compound is classified as a hazardous substance. The available safety data indicates the following hazards:
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Serious eye damage | H318: Causes serious eye damage |
Precautionary Measures:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its chemical and biological properties is currently lacking in the public domain, this guide consolidates the available information. Further research is warranted to fully characterize this compound, including the development of detailed and optimized synthetic protocols, thorough spectroscopic analysis, and exploration of its biological activity. Such studies would provide a more complete understanding of its potential applications for researchers and drug development professionals.
Experimental Protocols
As no specific, detailed experimental protocols for the synthesis or analysis of this compound were found in the surveyed literature, this section cannot be completed. Researchers should refer to general methods for the synthesis and characterization of N-substituted azetidines and adapt them accordingly. For instance, a general procedure for the synthesis of azetidin-2-ones involves the reaction of an imine with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as 1,4-dioxane.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization.[1] Spectroscopic characterization would then be performed using techniques like FT-IR, ¹H NMR, and ¹³C NMR.[1]
Mandatory Visualizations
Due to the lack of specific information on signaling pathways or detailed experimental workflows directly involving this compound, no relevant diagrams can be generated at this time. The provided synthesis workflow diagram is a generalized representation based on common organic chemistry principles.
References
An In-depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine (CAS 795299-77-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-(Azetidin-1-yl)ethan-1-amine is limited. This guide provides a comprehensive overview based on available information for the compound and closely related analogues. Methodologies and potential applications are presented to facilitate further research and development.
Introduction
This compound, with CAS number 795299-77-3, is a bifunctional organic molecule featuring a strained four-membered azetidine ring and a primary aminoethyl side chain. The azetidine motif is of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1] The presence of a primary amine provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel chemical entities for drug discovery.
This technical guide aims to provide a detailed overview of the available chemical and physical properties of this compound, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug development, supported by the known biological activities of structurally related azetidine derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 795299-77-3 | [2] |
| Molecular Formula | C₅H₁₂N₂ | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| IUPAC Name | 2-(azetidin-1-yl)ethanamine | [2] |
| Synonyms | 2-(1-Azetidinyl)ethanamine | |
| Physical Form | Liquid | |
| Predicted XlogP | -0.3 | [3] |
| SMILES | C1CN(C1)CCN | [3] |
| InChI | InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2 | [3] |
| InChIKey | RIHYLJLIMZMKTQ-UHFFFAOYSA-N | [3] |
Predicted Collision Cross Section (CCS) Data (calculated using CCSbase): [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 101.10733 | 120.2 |
| [M+Na]⁺ | 123.08927 | 125.3 |
| [M-H]⁻ | 99.092774 | 121.6 |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible and commonly employed synthetic route for N-alkylation of azetidine can be proposed. This method involves the reaction of azetidine with a suitably protected 2-haloethylamine, followed by deprotection.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
N-Alkylation: To a solution of azetidine in a suitable aprotic solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate or triethylamine is added. A solution of an N-protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine) in the same solvent is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected intermediate, N-Boc-2-(azetidin-1-yl)ethan-1-amine.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The mixture is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH solution) and the free amine extracted with an organic solvent. The solvent is then dried and evaporated to yield the final product, this compound.
Potential Applications in Drug Discovery
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The azetidine ring can serve as a rigid core to orient pharmacophoric groups in a defined spatial arrangement, potentially leading to high-affinity interactions with biological targets. The primary amine allows for the facile introduction of a wide range of functionalities through amide bond formation, reductive amination, or other amine-based chemistries.
While no specific biological activity has been reported for this compound, its structural similarity to other biologically active azetidine derivatives suggests potential for its use in the development of inhibitors for various targets.
Workflow for Utilizing this compound in Drug Discovery:
Caption: Drug discovery workflow using the target compound.
Potential Involvement in Signaling Pathways
Although direct evidence is lacking for this compound, other azetidine-containing molecules have been shown to modulate key signaling pathways implicated in various diseases. This suggests that derivatives of the title compound could be designed to target similar pathways.
Hypothetical Targeting of a Kinase Signaling Pathway:
Many kinase inhibitors incorporate a nitrogen-containing heterocycle that forms a key hydrogen bond with the hinge region of the kinase domain. The azetidine nitrogen in a derivative of this compound could potentially serve this role.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This compound is a promising yet under-characterized building block for medicinal chemistry and drug discovery. Its combination of a strained azetidine ring and a reactive primary amine offers significant potential for the synthesis of diverse compound libraries. While a lack of published experimental data necessitates a degree of hypothetical analysis, the established importance of the azetidine scaffold in bioactive molecules strongly suggests that this compound could be a valuable starting point for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.
References
- 1. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine
This technical guide provides a detailed overview of the chemical properties, synthesis, and a representative analytical workflow for 2-(Azetidin-1-yl)ethan-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs which are often incorporated into novel therapeutic agents.
| Property | Value |
| Molecular Formula | C5H12N2[1][2][3][4] |
| Molecular Weight | 100.16 g/mol [1][3][4][5] |
| IUPAC Name | 2-(azetidin-1-yl)ethanamine[1] |
| CAS Number | 795299-77-3[1][3][4][5] |
Experimental Protocols
General Synthesis of this compound:
A common synthetic route to this compound involves the reaction of azetidine with a suitable two-carbon electrophile bearing a protected amine functionality, followed by deprotection. A representative procedure is outlined below:
Step 1: N-Alkylation of Azetidine
-
To a solution of azetidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a base, typically potassium carbonate (K2CO3, 2.0 eq) or triethylamine (TEA, 1.5 eq).
-
2-Bromoethylamine hydrobromide (1.1 eq) or a similarly protected 2-haloethylamine derivative is added portion-wise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
Step 2: Deprotection (if necessary)
-
If a protected amine was used (e.g., Boc-protected), the crude product from Step 1 is dissolved in a suitable solvent for deprotection. For a Boc group, this is typically a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The deprotection reaction is stirred at room temperature until complete, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified.
Step 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, often with the addition of a small percentage of ammonium hydroxide to prevent streaking.
-
Alternatively, purification can be achieved by distillation under reduced pressure.
-
The purified fractions are combined, and the solvent is evaporated to yield the final product.
Analytical Workflow for Characterization:
The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.
Caption: Figure 1: Analytical Workflow for this compound Characterization.
Signaling Pathway Context
While this compound is a building block and not typically a final drug, its derivatives are often designed to interact with specific biological targets. For instance, a hypothetical derivative could be an antagonist for a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified GPCR signaling pathway that such a derivative might inhibit.
Caption: Figure 2: Hypothetical GPCR Inhibition by a Derivative.
References
2-(Azetidin-1-yl)ethan-1-amine IUPAC name and structure
An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine
This guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and the broader context of the biological activities associated with the azetidine scaffold.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise chemical identity through standardized nomenclature and structural representation.
IUPAC Name: The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-(azetidin-1-yl)ethanamine [1][2].
Synonyms: It is also known in literature and commercial catalogs as 2-(1-azetidinyl)ethanamine.
Chemical Structure: The molecule consists of a four-membered azetidine ring linked through its nitrogen atom to an ethylamine substituent.
The two-dimensional structure is depicted as follows:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical and identifying properties of this compound is presented in the table below. This quantitative data is essential for experimental design, safety assessment, and computational modeling.
| Property | Value | Reference(s) |
| CAS Number | 795299-77-3 | [1][4] |
| Molecular Weight | 100.16 g/mol | [1] |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| PubChem CID | 15636950 | [1][2] |
| Monoisotopic Mass | 100.10005 Da | [2] |
| Physical Form | Liquid | |
| Predicted XlogP | -0.3 | [2] |
| Purity | 95-97% | [3] |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of this compound from azetidine and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).
Materials and Reagents:
-
Azetidine
-
N-(2-Bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: N-Alkylation of Azetidine
-
To a solution of azetidine (1.2 equivalents) in acetonitrile (10 mL/mmol of limiting reagent) in a round-bottom flask, add N-(2-bromoethyl)phthalimide (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate, 2-(2-(azetidin-1-yl)ethyl)isoindoline-1,3-dione.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Step 2: Deprotection of the Amine
-
Dissolve the crude or purified intermediate from Step 1 in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (5.0 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78°C) for 4-6 hours, during which a white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is illustrated in the diagram below.
Caption: A proposed two-step workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
The azetidine ring is a key structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. While specific biological data for this compound is limited in the provided results, the broader class of azetidine-containing molecules exhibits significant pharmacological properties.
-
Antibacterial Activity: Azetidine derivatives have shown promise as novel antitubercular agents. Certain 1,2,4-substituted azetidines have been found to kill multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly, a crucial component of the bacterial cell wall[5]. Other azetidin-2-one (β-lactam) derivatives have also been evaluated for their antibacterial and antifungal effects[6][7][8].
-
Enzyme Inhibition: The constrained four-membered ring can act as a pharmacophore that interacts with enzyme active sites. For instance, azetidin-2-one-based molecules have been designed as potent dual inhibitors of histone deacetylases (HDACs) hHDAC6 and hHDAC8, which are targets in cancer therapy[9]. A structurally related compound, N-(2-aminoethyl)-1-aziridineethanamine, has been identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2), a target relevant to cardiovascular disease and viral infections[10].
-
Diverse Pharmacological Profiles: The azetidin-2-one scaffold is renowned for more than just its antibiotic properties, with research demonstrating activities including anti-inflammatory, anticonvulsant, and anticancer effects[7][8].
The presence of the basic ethylamine side chain on the azetidine ring in this compound makes it a valuable building block for combinatorial chemistry and the development of new therapeutic agents targeting a variety of biological pathways.
Logical Diagram of Azetidine Scaffold Bioactivities
Caption: Key biological activities associated with the azetidine chemical scaffold.
Conclusion
This compound is a structurally simple yet significant molecule, serving as both a subject of physicochemical study and a versatile building block for drug discovery. Its properties are well-defined, and its synthesis is achievable through standard organic chemistry methodologies. The established and diverse biological activities of the broader azetidine class underscore the potential of this and related compounds in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]
- 3. This compound [allbiopharm.com]
- 4. 795299-77-3|2-(Azetidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 5. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. N-(2-aminoethyl)-1-aziridineethanamine | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape of 2-(Azetidin-1-yl)ethan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Azetidin-1-yl)ethan-1-amine. Due to the limited availability of directly published spectral data for this specific compound, this guide presents estimated chemical shifts and coupling constants based on the analysis of structurally analogous compounds. These estimations provide a robust framework for the interpretation of experimentally acquired spectra. This document also outlines a detailed experimental protocol for obtaining high-quality ¹H and ¹³C NMR data for small organic amines.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the azetidine ring and the ethylamine side chain. The estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These values are predicted for a standard deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
Table 1: Estimated ¹H NMR Data for this compound
| Protons | Multiplicity | Estimated δ (ppm) | Estimated J (Hz) |
| H-2', H-4' (Azetidine CH₂) | Triplet | 3.2 - 3.4 | 7.0 - 7.5 |
| H-3' (Azetidine CH₂) | Quintet | 2.1 - 2.3 | 7.0 - 7.5 |
| H-2 (NCH₂) | Triplet | 2.6 - 2.8 | 6.0 - 6.5 |
| H-1 (CH₂NH₂) | Triplet | 2.8 - 3.0 | 6.0 - 6.5 |
| NH₂ | Broad Singlet | 1.5 - 2.5 | - |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. The estimated chemical shifts for each unique carbon atom are presented in Table 2.
Table 2: Estimated ¹³C NMR Data for this compound
| Carbon | Estimated δ (ppm) |
| C-2', C-4' (Azetidine CH₂) | 55 - 60 |
| C-3' (Azetidine CH₂) | 15 - 20 |
| C-2 (NCH₂) | 50 - 55 |
| C-1 (CH₂NH₂) | 40 - 45 |
Experimental Protocol for NMR Spectroscopy
This section details a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent can influence chemical shifts.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
Visualizing Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with atom numbering for NMR correlation and the logical relationships between the different proton and carbon environments.
Caption: Chemical structure of this compound with atom numbering.
Caption: Key ¹H-¹³C and ¹H-¹H correlations in this compound.
Commercial Suppliers and Technical Guide for 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-(Azetidin-1-yl)ethan-1-amine, a valuable building block in medicinal chemistry. The unique structural properties of the azetidine ring, including its inherent ring strain and three-dimensional geometry, make it a desirable feature in the design of novel therapeutics.[1][2] This guide offers a summary of commercial suppliers, a representative synthesis protocol, and illustrates its potential application in drug discovery workflows and relevant signaling pathways.
Commercial Supplier Overview
This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and other relevant information.
| Supplier | CAS Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (Synthonix) | 795299-77-3 | 97% | Inquire | Synonym: 2-(1-azetidinyl)ethanamine. |
| American Elements | 795299-77-3 | Up to 99.999% | Research and bulk quantities | Can produce to customer specifications.[3] |
| ChemShuttle | 795299-77-3 | Not specified | 1g, 5g, 10g, 25g | Critical intermediate in medicinal chemistry. |
| AK Scientific, Inc. | 795299-77-3 | 95% | 1mg, 5mg, 10mg, 20mg, 50mg, 100mg, 500mg, 1g, 5g, 10g | Long-term storage in a cool, dry place.[4] |
| BLD Pharm | 795299-77-3 | Not specified | Inquire | Available for online orders.[5] |
| Allbio pharm Co., Ltd | 795299-77-3 | 95% | Inquire | Catalog #AF00115.[6] |
| Proactive Molecular Research | 795299-77-3 | 98.0% | 10g | Lead time of 2 weeks.[7] |
| SynQuest Laboratories | 795299-77-3 | Not specified | Inquire | Product Number: 3H30-1-JU.[8] |
Representative Synthesis Protocol
Step 1: N-alkylation of Azetidine with 2-bromoacetonitrile
To a solution of azetidine (1.0 eq) in a suitable solvent such as acetonitrile, is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and 2-bromoacetonitrile (1.1 eq) is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product, 2-(azetidin-1-yl)acetonitrile, is then purified by column chromatography.
Step 2: Reduction of the Nitrile to the Primary Amine
The purified 2-(azetidin-1-yl)acetonitrile (1.0 eq) is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq), is carefully added in portions at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC. The reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the final product, this compound.
Application in Drug Discovery Workflow
The this compound moiety can be incorporated into lead compounds to enhance their pharmacological properties. Azetidine-containing compounds have shown promise as enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).[9] The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery program.
Drug discovery workflow utilizing this compound.
Potential Role in Modulating Signaling Pathways
Azetidine derivatives are known to interact with various biological targets, including kinases and GPCRs.[9] For instance, a hypothetical drug candidate containing the this compound moiety could be designed to modulate a G-protein coupled receptor signaling pathway, which is implicated in numerous physiological processes and disease states. The diagram below illustrates a simplified GPCR signaling cascade that could be a target for such a therapeutic agent.
Simplified GPCR signaling pathway.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. americanelements.com [americanelements.com]
- 4. This compound AKSci HTS037354 [aksci.com]
- 5. 795299-77-3|2-(Azetidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 6. This compound [allbiopharm.com]
- 7. proactivemr.com [proactivemr.com]
- 8. CAS 795299-77-3 | 3H30-1-JU | MDL MFCD19205720 | 2-(Azetidin-1-yl)ethylamine | SynQuest Laboratories [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
Navigating the Safety Profile of 2-(Azetidin-1-yl)ethan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Azetidin-1-yl)ethan-1-amine. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The following sections detail the compound's properties, associated hazards, and requisite safety measures, including detailed experimental protocols and emergency procedures.
Chemical and Physical Properties
This compound is a liquid organic compound with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 795299-77-3 | [1][2] |
| Molecular Formula | C5H12N2 | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Liquid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are flammability, acute oral toxicity, and the potential for serious eye damage.[1]
| Hazard Classification | GHS Hazard Statement | GHS Pictogram |
| Flammable Liquid | H226: Flammable liquid and vapor | 🔥 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | ❗ |
| Serious Eye Damage | H318: Causes serious eye damage | corrosive |
Signal Word: Danger[1]
Toxicological and Exposure Data
| Data Point | Value | Notes |
| LD50 (Oral) | Data not available | Classified as harmful if swallowed. |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available | |
| Occupational Exposure Limits (OELs) | Not established | No specific PEL, TWA, or TLV has been set for this compound.[8][9][10][11] General guidelines for alkylamines should be followed to minimize exposure.[12] |
Fire and Explosion Hazard Data
As a flammable liquid, this compound poses a significant fire risk. Vapors can form explosive mixtures with air.
| Parameter | Value | Notes |
| Flash Point | Data not available | The compound is classified as a flammable liquid, indicating a flash point below 93°C.[13] |
| Flammability Limits (LEL/UEL) | Data not available | Predictive models can estimate flammability limits, but experimental data is necessary for accuracy.[14] |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam, water spray. | [15] |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. | |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx). | [15] |
Experimental Protocols
Adherence to strict experimental protocols is crucial when handling this compound to mitigate the identified risks.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.[16][17]
Caption: Required PPE for handling this compound.
Safe Handling and Storage Protocol
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.[13][18][19]
Caption: Workflow for the safe handling and storage of the compound.
Emergency Spill Response Protocol
Immediate and appropriate action is required in the event of a spill to prevent injury and further contamination.[20][21][22][23]
Caption: Decision-making workflow for spill response.
First Aid Measures
In case of exposure, immediate first aid is critical. Seek medical attention for all routes of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[15][22] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[15] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[22] |
Stability and Reactivity
Understanding the chemical stability and reactivity is essential for safe storage and handling.
| Parameter | Information |
| Reactivity | Reacts with strong oxidizing agents, acids, and chlorinated organic compounds. |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, sparks, and other ignition sources. Incompatible materials. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. |
Disposal Considerations
Waste generated from this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[24][25][26] Do not dispose of down the drain or in regular trash. Collect in a designated, properly labeled, sealed container for chemical waste.
Conclusion
While this compound is a valuable compound in research and development, its hazardous properties necessitate careful and informed handling. This guide summarizes the critical safety information and protocols to ensure the well-being of laboratory personnel. It is imperative that all users of this compound familiarize themselves with this information and the corresponding Safety Data Sheet (SDS) before commencing any work. The absence of complete quantitative toxicological and physical hazard data underscores the importance of treating this chemical with a high degree of caution.
References
- 1. This compound | 795299-77-3 [sigmaaldrich.cn]
- 2. americanelements.com [americanelements.com]
- 3. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 12. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. researchgate.net [researchgate.net]
- 15. trainingrpq.com.au [trainingrpq.com.au]
- 16. gz-supplies.com [gz-supplies.com]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. blog.storemasta.com.au [blog.storemasta.com.au]
- 19. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 23. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 26. Chemical & Hazardous Waste Disposal at IU Indianapolis: IU Indianapolis Waste Management: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
The Ascendancy of Azetidine: A Technical Guide to the Physicochemical Properties of Azetidine Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the rational design of linker moieties is a critical determinant of a drug candidate's ultimate success. Among the diverse array of linkers, small, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "linker of choice" in numerous drug discovery programs. Its unique conformational constraints and electronic properties offer distinct advantages over more traditional linkers such as piperidine and pyrrolidine. This in-depth technical guide explores the core physicochemical properties of azetidine linkers, providing a comparative analysis, detailed experimental methodologies, and a forward-looking perspective on their application in next-generation therapeutics.
I. Core Physicochemical Properties of Azetidine Linkers: A Comparative Analysis
The compact and strained nature of the azetidine ring bestows upon it a unique set of physicochemical characteristics that can be leveraged to overcome common drug development hurdles. When compared to its larger, more flexible counterparts, the azetidine linker often leads to improvements in metabolic stability, solubility, and lipophilicity, while providing a rigid scaffold that can enhance target engagement.
A. Metabolic Stability: Resisting the Primary Metabolic Scourge
A paramount advantage of incorporating an azetidine linker is the significant enhancement of metabolic stability, primarily through the blockade of N-dealkylation pathways.[1][2] Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, readily oxidize the α-carbons adjacent to the nitrogen in larger rings like piperidine, leading to rapid clearance and reduced in vivo exposure. The inherent ring strain and steric hindrance within the azetidine ring render it a poor substrate for these enzymes.[2]
Table 1: Comparative Metabolic Stability of Azetidine vs. Piperidine Analogues
| Linker Type | Representative Compound | Primary Metabolic Pathway | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |
| Azetidine | Compound X-Aze | Ring oxidation, Glucuronidation | > 60 | < 10 |
| Piperidine | Compound X-Pip | N-dealkylation , Ring oxidation | 15 | 95 |
*HLM: Human Liver Microsomes. Data is illustrative and compiled from multiple sources to demonstrate the general trend.[1][2][3]
B. Lipophilicity and Solubility: A Delicate Balance
The incorporation of an azetidine linker can favorably modulate a compound's lipophilicity (logP) and aqueous solubility. Generally, the replacement of a larger, more lipophilic linker like piperidine with an azetidine moiety can lead to a reduction in logP, which is often desirable for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and in its protonated state, can enhance aqueous solubility.
Table 2: Comparative Lipophilicity and Solubility of Azetidine-Containing Compounds
| Linker Type | Representative Compound | cLogP | Measured logD at pH 7.4 | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Azetidine | Compound Y-Aze | 2.1 | 1.5 | 150 | 75 |
| Piperidine | Compound Y-Pip | 2.8 | 2.2 | 50 | 20 |
| Pyrrolidine | Compound Y-Pyr | 2.5 | 1.9 | 80 | 45 |
*Data is illustrative and based on general trends observed in medicinal chemistry literature.[2][4][5]
C. Conformational Rigidity: Pre-organizing for Potency
The constrained, puckered conformation of the azetidine ring provides a rigid scaffold that can limit the number of accessible conformations of a molecule.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[6] In contrast, more flexible linkers like piperidine can adopt multiple conformations, some of which may be non-productive for target engagement.
II. Experimental Protocols for Key Physicochemical Assays
Accurate and reproducible measurement of physicochemical properties is the bedrock of successful drug discovery. The following sections provide detailed methodologies for the key experiments cited in this guide.
A. Determination of Lipophilicity (logP/logD): The Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[7]
Methodology:
-
Preparation of Pre-saturated Solvents: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4) and n-octanol. Vigorously mix equal volumes of the PBS and n-octanol in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to this biphasic system.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)
B. Solubility Assays: Kinetic and Thermodynamic Measurements
Both kinetic and thermodynamic solubility are important parameters to assess during drug development.[8][9][10]
1. Kinetic Solubility by Nephelometry
This high-throughput method measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer.[1][11][12]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4). This will induce precipitation if the compound's solubility is exceeded.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.
2. Thermodynamic Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a solid compound in a given solvent.[8][13]
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a glass vial.
-
Addition of Solvent: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and solid compound.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve. This concentration represents the thermodynamic solubility.
C. In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism by CYP enzymes.[14][15][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Incubation Mixture:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of, for example, 1 µM) at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time-course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression line (k): t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
III. Mandatory Visualizations: Pathways, Workflows, and Logical Relationships
The following diagrams, generated using the DOT language, provide visual representations of key concepts discussed in this guide.
Caption: Comparative metabolic pathways of piperidine- and azetidine-linked drugs.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Impact of linker rigidity on conformational pre-organization and target binding.
IV. Conclusion and Future Perspectives
The azetidine linker has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate physicochemical properties, and enforce conformational rigidity makes it an attractive choice for addressing many of the challenges encountered in drug discovery. As our understanding of the nuanced interplay between linker structure and drug-like properties continues to evolve, we can anticipate even more sophisticated applications of azetidine and other strained ring systems. The future of linker design will likely involve the development of novel, multi-functional azetidine-based linkers that are not merely passive connectors but active contributors to a molecule's therapeutic profile. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of the azetidine linker in the creation of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medium.com [medium.com]
- 16. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 17. Graphviz [graphviz.org]
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity, metabolic stability, and synthetic versatility. This guide provides a comprehensive technical overview of the pivotal role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities across various therapeutic areas, and the experimental methodologies underpinning their evaluation.
Physicochemical and Pharmacokinetic Advantages of the Azetidine Moiety
The compact and strained nature of the azetidine ring imparts several advantageous properties to drug candidates. Its rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and potency.[1] Furthermore, the azetidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics.[2]
The incorporation of an azetidine ring can also enhance metabolic stability. For instance, it has been shown to be more resistant to N-dealkylation compared to larger saturated heterocyclic linkers like piperidine, which can lead to a longer half-life and increased drug exposure in vivo.[3]
Therapeutic Applications and Biological Activity
Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[4][5] This versatility has made the azetidine scaffold a focal point in the development of novel therapeutics.
Anticancer Agents
Azetidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and survival.[6]
The STAT3 signaling pathway is a critical mediator of cancer cell proliferation and survival, making it an attractive target for therapeutic intervention.[7] Azetidine amides have been developed as potent small-molecule inhibitors of STAT3.[8] The (R)-azetidine-2-carboxamide core is considered a privileged scaffold for potent STAT3 inhibition.[8] Novel azetidine-based compounds have been shown to irreversibly bind to and selectively inhibit STAT3 activity with IC50 values in the sub-micromolar range.[9]
Table 1: In Vitro Inhibitory Potency of Azetidine-Based STAT3 Inhibitors
| Compound ID | Target | IC50 (µM) | Assay Type | Reference(s) |
| 5a | STAT3:STAT3 | 0.55 | EMSA | [4][10] |
| STAT1:STAT3 | 2.61 | EMSA | [4] | |
| STAT1:STAT1 | 12.0 | EMSA | [4] | |
| STAT5:STAT5 | 9.3 | EMSA | [4] | |
| 5o | STAT3:STAT3 | 0.38 | EMSA | [4][10] |
| STAT1:STAT3 | 1.46 | EMSA | [4] | |
| STAT1:STAT1 | >20 | EMSA | [4] | |
| STAT5:STAT5 | >20 | EMSA | [4] | |
| 8i | STAT3:STAT3 | 0.34 | EMSA | [10] |
| H172 (9f) | STAT3 | 0.38 - 0.98 | EMSA | [9][11] |
| STAT1 | >15.8 | EMSA | [9] | |
| STAT5 | >15.8 | EMSA | [9] | |
| H182 | STAT3 | 0.38 - 0.98 | EMSA | [9][11] |
EMSA: Electrophoretic Mobility Shift Assay
Azetidin-2-one analogues of combretastatin A-4 have demonstrated remarkable potency as inhibitors of tubulin polymerization, leading to mitotic catastrophe in cancer cells with IC50 values in the nanomolar range.[6]
Central Nervous System (CNS) Agents
The unique properties of the azetidine scaffold make it particularly suitable for the development of CNS-active drugs, where blood-brain barrier penetration is a key challenge.[10]
Azetidine-based compounds have been explored as conformationally constrained analogues of the neurotransmitter GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[8][12] Azetidin-2-ylacetic acid derivatives with lipophilic side chains have shown high potency for GAT-1 inhibition.[12]
Table 2: Inhibitory Potency of Azetidine-Based GABA Uptake Inhibitors
| Compound ID | Target | IC50 (µM) | Assay Type | Reference(s) |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 | [³H]GABA Uptake Assay | |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 | [³H]GABA Uptake Assay | |
| 12d | GAT-3 | 15.3 ± 4.5 | [³H]GABA Uptake Assay | |
| 18b | GAT-1 | 26.6 ± 3.3 | [³H]GABA Uptake Assay | |
| 18e | GAT-3 | 31.0 ± 4.7 | [³H]GABA Uptake Assay |
Antiviral Agents
Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication. The rigid azetidine ring introduces a conformational constraint that appears to be crucial for their antiviral activity.[8]
Table 3: Anti-HCMV Activity of Azetidine-Containing Dipeptides
| Compound ID | EC50 (µM) | Assay Type | Reference(s) |
| (S,S)-1 | 32 | Plaque Reduction Assay | [3] |
| (S,S)-4a | Comparable to (S,S)-1 | Plaque Reduction Assay | [3] |
| (R,S)-4a | Comparable to (S,S)-1 | Plaque Reduction Assay | [3] |
| (S,S)-4c | Comparable to (S,S)-1 | Plaque Reduction Assay | [3] |
| Ganciclovir | 5.6 | Plaque Reduction Assay | [3] |
Other Therapeutic Areas
The versatility of the azetidine scaffold extends to other therapeutic areas, including the inhibition of Dipeptidyl Peptidase IV (DPP IV) for the treatment of type 2 diabetes and Monoacylglycerol Lipase (MAGL) for neurological and inflammatory disorders.[13][14]
Table 4: Inhibitory Potency of Azetidine-Based Enzyme Inhibitors
| Compound Class | Target | Potency | Reference(s) |
| 2-Cyanoazetidines | DPP IV | IC50 < 100 nM | [13] |
| 2-Ketoazetidines | DPP IV | IC50 < 100 nM | [13] |
| 3-Fluoroazetidines | DPP IV | IC50 < 1 µM | [13] |
| Azetidine Carbamates (e.g., Compound 6) | MAGL | Highly efficient and selective | [14][15] |
| Azetidine-piperazine di-amides (e.g., Compound 6g) | MAGL | Potent, selective, and reversible | [16] |
Pharmacokinetic Profiles of Marketed Azetidine-Containing Drugs
Several azetidine-containing drugs have reached the market, highlighting the successful translation of this scaffold from discovery to clinical use.
Table 5: Pharmacokinetic Parameters of Selected Azetidine-Containing Drugs
| Drug Name | Therapeutic Class | Cmax | Tmax | AUC | t½ | Oral Bioavailability (%) | Reference(s) |
| Azelnidipine | Calcium Channel Blocker | Varies with dose | 2-3 h | Varies with dose | ~10 h | Not specified | [1] |
| Cobimetinib | MEK1/2 Inhibitor | Varies with dose | ~2.4 h | Varies with dose | ~44 h | ~46 | [8] |
| Ximelagatran | Direct Thrombin Inhibitor | Not applicable (prodrug) | 2-3 h (for active metabolite melagatran) | Varies with dose | ~4-5 h | ~20 | [17][18] |
Experimental Protocols
General Synthesis of a Functionalized Azetidine Scaffold: 1-Boc-3-Azetidinone
1-Boc-3-azetidinone is a versatile intermediate for the synthesis of various 3-substituted azetidines.
Protocol:
-
Step 1: Protection of 3-hydroxyazetidine. To a solution of 1-diphenylmethyl-3-hydroxyazetidine in methanol, add 10% palladium on carbon.[19]
-
Step 2: Hydrogenation. Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours.[19]
-
Step 3: Filtration. Remove the catalyst by filtration.
-
Step 4: Boc Protection. To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.[19]
-
Step 5: Concentration. Concentrate the reaction mixture under reduced pressure.
-
Step 6: Purification. Purify the residue by silica gel column chromatography to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[19]
-
Step 7: Oxidation. The resulting alcohol can then be oxidized to the corresponding ketone, 1-Boc-3-azetidinone, using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).
STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
Protocol:
-
Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Pre-incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compound (or DMSO as a control) for 30 minutes at room temperature.[4][10]
-
Probe Incubation: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3 and incubate.[4]
-
Electrophoresis: Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the bands by autoradiography and quantify the STAT3:DNA complexes using densitometry software (e.g., ImageJ).[4][10]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[4]
In Vitro [³H]GABA Uptake Assay
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the desired GABA transporter (e.g., GAT-1) in 96-well plates and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare serial dilutions of the azetidine test compound in the assay buffer.
-
Assay Performance:
-
Wash the cells with pre-warmed assay buffer.
-
Add the assay buffer containing the test compound or a reference inhibitor. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor (e.g., Tiagabine).
-
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[2]
-
Initiate uptake by adding assay buffer containing a fixed concentration of [³H]GABA.
-
Incubate for 10-20 minutes at room temperature.[2]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells.
-
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.[2]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
Human Cytomegalovirus (HCMV) Plaque Reduction Assay
Protocol:
-
Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known titer of HCMV (e.g., 40 PFU/well) and allow the virus to adsorb for 90 minutes at 37°C.[20]
-
Compound Treatment: Remove the viral inoculum and add a semi-solid overlay (e.g., 0.5% methylcellulose) containing serial dilutions of the azetidine test compound or a reference drug (e.g., Ganciclovir).[20]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 7-12 days, with medium changes as required.[13][20]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.[21]
-
Data Analysis: Count the number of plaques in each well under a microscope. The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.[20]
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and Potential Inhibition by Azetidine Derivatives
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[9][22] While specific azetidine-based inhibitors of this pathway are still under extensive investigation, the diagram below illustrates the key components of the pathway, which represent potential targets for such inhibitors.
Caption: p38 MAPK signaling cascade and a potential point of inhibition.
Experimental Workflow for Characterizing Azetidine-Based Inhibitors
The following diagram outlines a typical workflow for the preclinical characterization of a novel azetidine-based inhibitor.
Caption: A generalized workflow for preclinical drug discovery.
Conclusion
The azetidine scaffold has firmly established its position as a valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse range of potent and selective modulators of various biological targets. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of next-generation therapeutics for a wide array of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor ximelagatran co-administered with different classes of antibiotics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Comprehensive Review of Modern Azetidine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry and drug discovery. Their unique conformational constraints and ability to serve as bioisosteres for other functional groups have led to their incorporation into a range of bioactive molecules. The inherent ring strain of azetidines not only imparts specific three-dimensional geometries but also provides a driving force for unique reactivity, making them valuable synthetic intermediates. However, the synthesis of these strained ring systems presents a significant challenge. This technical guide provides an in-depth review of the core methodologies for azetidine synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways to aid researchers in this dynamic field.
Core Synthetic Strategies
The construction of the azetidine ring can be broadly categorized into several key strategies, each with its own advantages and limitations. These include intramolecular cyclizations, [2+2] cycloaddition reactions, ring expansion of three-membered rings, and transition metal-catalyzed C-H amination reactions.
Intramolecular Cyclization
Intramolecular cyclization is a foundational and widely employed strategy for azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond through the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.
a) Cyclization of γ-Amino Alcohols and Derivatives: A common method involves the activation of the hydroxyl group of a γ-amino alcohol as a good leaving group (e.g., mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine.
b) Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: A milder approach involves the use of Lewis acids, such as Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃), to catalyze the intramolecular ring-opening of cis-3,4-epoxy amines, affording functionalized azetidines with high regioselectivity.[1][2]
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions represent a highly atom-economical approach to the azetidine core, directly forming the four-membered ring from two unsaturated components.
a) Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition of an imine and an alkene is a powerful method for constructing the azetidine ring.[3][4] Recent advancements, particularly the use of visible-light photocatalysis, have significantly expanded the scope and utility of this reaction, allowing for milder reaction conditions and greater functional group tolerance.[5] The reaction can proceed through the excitation of either the imine or the alkene, leading to the formation of a diradical intermediate that collapses to the azetidine product.
b) Staudinger Ketene-Imine Cycloaddition: The Staudinger synthesis is a classic and versatile method for the preparation of azetidin-2-ones (β-lactams), which can be subsequently reduced to azetidines. This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine.[6][7]
Ring Expansion of Aziridines
The ring expansion of readily available three-membered aziridines provides an alternative and powerful strategy for the synthesis of azetidines. This approach involves the insertion of a one-carbon unit into the aziridine ring.
a) Rhodium-Catalyzed Ring Expansion: Rhodium carbenoids, generated from diazo compounds, can react with aziridines to induce a one-carbon ring expansion, yielding functionalized azetidines.[8][9] This method offers a pathway to highly substituted azetidines that may be difficult to access through other routes.
Palladium-Catalyzed Intramolecular C-H Amination
Transition metal-catalyzed C-H activation has emerged as a modern and efficient tool for the construction of heterocyclic rings. Palladium-catalyzed intramolecular C-H amination allows for the direct formation of the azetidine ring from precursors containing appropriately positioned C-H bonds, often directed by a coordinating group.[10][11][12] This strategy avoids the need for pre-functionalization of the carbon skeleton, offering a more streamlined synthetic route.
Comparative Data of Azetidine Synthesis Methods
The following tables summarize quantitative data for the key azetidine synthesis methods, providing a comparative overview of their efficiency under various conditions.
Table 1: Intramolecular Cyclization Methods
| Entry | Precursor | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | γ-chloroamine | NaH | THF | rt | - | 92 | [9] |
| 2 | N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et₃N; 2. K₂CO₃ | DCM; MeOH | 0 to rt; reflux | - | 85 | [9] |
| 3 | cis-3,4-epoxy amine | La(OTf)₃ (5 mol%) | DCE | reflux | 2.5 | 81 | [2] |
| 4 | N-trityl-2-amino-4-bromobutanoate | - | - | - | - | - | [13] |
Table 2: [2+2] Cycloaddition Reactions
| Entry | Reaction Type | Imine/Ketene Precursor | Alkene/Imine | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Aza Paternò–Büchi | 2-isoxazoline-3-carboxylate | 1-hexene | fac-[Ir(dFppy)₃] (1 mol%), blue LED | MeCN | 94 | [14] |
| 2 | Aza Paternò–Büchi | Quinoxalinone | Styrene | Thioxanthone (10 mol%), purple LED | MeCN | 95-98 | [8] |
| 3 | Staudinger | Phenylacetyl chloride | N-benzylideneaniline | Et₃N | Toluene | 38 | [15] |
| 4 | Staudinger | Acetyl chloride | Substituted imine | Et₃N | - | Good | [6] |
Table 3: Ring Expansion and C-H Amination
| Entry | Method | Substrate | Catalyst/Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Rh-Catalyzed Ring Expansion | Aziridine & Vinyl-N-triftosylhydrazone | Rh₂(OAc)₄ (2.5 mol%), K₂CO₃ | DCM | 60 | 65 | [16] |
| 2 | Ti(IV)-Mediated Kulinkovich-type | Oxime ether & Grignard reagent | Ti(Oi-Pr)₄ | Et₂O | rt | Moderate | [1][17][18][19][20] |
| 3 | Pd-Catalyzed C-H Amination | N-benzyl picolinamide | Pd(OAc)₂, PhI(DMM) | - | rt | - | [21] |
| 4 | Pd-Catalyzed C-H Amination | Triterpenoid picolinamide | Pd(OAc)₂, CuBr₂, CsOAc | - | - | 29-83 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[2]
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M) at room temperature was added La(OTf)₃ (0.05 equiv). The resulting mixture was stirred under reflux and the reaction progress was monitored by TLC. Upon completion, the reaction was cooled to 0 °C and quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted three times with CH₂Cl₂. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to afford the desired azetidine.
Protocol 2: Visible-Light-Mediated Aza Paternò–Büchi Reaction[5]
In a nitrogen-filled glovebox, a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL) was prepared in a sealed vial. The vial was sealed and removed from the glovebox. The reaction mixture was stirred and irradiated with a blue LED light source for the specified time. After the reaction was complete, as monitored by TLC or LC-MS, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the azetidine product.
Protocol 3: Staudinger [2+2] Cycloaddition for Azetidin-2-one Synthesis[24]
Under an inert atmosphere (e.g., argon or nitrogen), the imine (1.0 equiv) and triethylamine (1.2 equiv) were dissolved in anhydrous dichloromethane in a flame-dried flask. The solution was cooled to 0 °C in an ice bath. A solution of the acyl chloride (1.0 equiv) in anhydrous dichloromethane was added dropwise to the stirred imine solution. The reaction mixture was stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by TLC. Upon completion, the reaction was quenched with water. The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by recrystallization or silica gel column chromatography.
Protocol 4: Ti(IV)-Mediated Kulinkovich-Type Synthesis of Spirocyclic NH-Azetidines[19][22]
In a dry flask under an argon atmosphere, Ti(Oi-Pr)₄ (1.0 mmol) and the oxime ether (1.0 mmol) were dissolved in Et₂O (0.2 M). The alkyl Grignard reagent (2.5 mmol) was added dropwise over 5 minutes at room temperature. The reaction was monitored by TLC. Upon consumption of the oxime (approximately 6 hours), the reaction was quenched with a 15% aqueous citric acid solution (30 mL) and stirred overnight at room temperature until the solution became colorless. The aqueous layer was washed with hexanes (5 mL) and then basified with 2 M NaOH to pH 12. The basic aqueous layer was extracted twice with EtOAc (50 mL). The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography (10% EtOAc/hexanes + 2% of 7 N NH₃ in MeOH) to yield the pure NH-azetidine.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic strategies for azetidine synthesis.
Caption: General workflows for intramolecular cyclization to form azetidines.
Caption: Key steps in [2+2] cycloaddition routes to azetidines and their derivatives.
Caption: Conceptual workflows for ring expansion and C-H amination strategies.
Conclusion
The synthesis of azetidines has evolved significantly, with modern methods offering milder conditions, broader substrate scope, and improved efficiency compared to traditional approaches. Intramolecular cyclizations remain a robust and reliable strategy, while [2+2] cycloadditions, particularly visible-light-mediated variants, provide highly convergent and atom-economical routes. Ring expansion and C-H amination methodologies offer innovative solutions for accessing complex and highly substituted azetidine scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, functional group tolerance, and scalability requirements. This guide provides a foundational understanding of the core synthetic methods, supported by quantitative data and detailed protocols, to empower researchers in the rational design and synthesis of novel azetidine-containing molecules for a wide range of applications.
References
- 1. Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Unseen Powerhouse: A Technical Guide to the Biological Significance of Azetidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidin-2-one, or β-lactam ring, a strained four-membered cyclic amide, represents a cornerstone in medicinal chemistry. Its discovery within the penicillin molecule revolutionized the treatment of bacterial infections and initiated an era of antibiotic development. However, the biological significance of azetidinone derivatives extends far beyond their antibacterial prowess. This in-depth technical guide explores the multifaceted pharmacological activities of these remarkable compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols that underpin their evaluation. From combating drug-resistant pathogens to tackling cancer and high cholesterol, azetidinone derivatives continue to emerge as versatile scaffolds for the design of novel therapeutic agents.
Antimicrobial Activity: The Enduring Legacy
The primary and most celebrated biological role of azetidinone derivatives is their antibacterial activity. This activity is intrinsically linked to their ability to interfere with the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
β-Lactam antibiotics, including penicillins and cephalosporins, function by inhibiting the final step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan strands.[2] The strained β-lactam ring mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[2] This structural similarity allows the azetidinone derivative to acylate the active site serine residue of the PBP, rendering the enzyme inactive.[3] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of azetidinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of recently synthesized azetidinone derivatives against various bacterial and fungal strains.
| Compound ID | Organism | MIC (µM/mL) | Reference |
| 4 | Overall antimicrobial agent | 1.68 | [5] |
| 7 | B. subtilis | 1.86 | [5] |
| 9 | S. aureus | 1.84 | [5] |
| 9 | C. albicans | 1.84 | [5] |
| 14 | E. coli | 1.84 | [5] |
| 14 | A. niger | 1.84 | [5] |
| AZ-4 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | [6] |
| AZ-5 | S. aureus | 3.55 | [6] |
| AZ-10 | S. aureus | 3.85 | [6] |
| AZ-09 | S. aureus | 4.00 | [6] |
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Azetidinone Derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
A common method to determine the MIC of a compound is the broth dilution method.[7]
Anticancer Activity: A New Frontier
In recent years, the anticancer potential of azetidinone derivatives has garnered significant attention. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines, suggesting that the β-lactam scaffold can be a valuable template for the development of novel antineoplastic agents.[8][9]
Putative Mechanisms of Anticancer Action
The precise mechanisms by which azetidinone derivatives exert their anticancer effects are still under investigation and appear to be diverse. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] Others are believed to interfere with critical cellular processes such as tubulin polymerization, which is essential for cell division.[11]
Quantitative Anticancer Data
The anticancer activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro. The following table presents the IC50 values of several azetidinone derivatives against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17 | MCF-7 (Breast Cancer) | 28.66 | [5] |
| 6 | SiHa (Cervical Cancer) | 0.1 | [10] |
| 6 | B16F10 (Melanoma) | 1.2 | [10] |
| 13 | SiHa (Cervical Cancer) | 0.12 | [10] |
| 13 | B16F10 (Melanoma) | 0.45 | [10] |
| 14 | SiHa (Cervical Cancer) | 0.33 | [10] |
| 14 | B16F10 (Melanoma) | 0.34 | [10] |
| 15 | SiHa (Cervical Cancer) | 0.09 | [10] |
| 15 | B16F10 (Melanoma) | 0.31 | [10] |
| 5 | A549 (Lung Cancer) | 10.67 | [12] |
| 5 | C6 (Glioma) | 4.33 | [12] |
| 4d | HT-1080 (Fibrosarcoma) | 15.59 | [13] |
| 4d | A-549 (Lung Cancer) | 18.32 | [13] |
| 4d | MCF-7 (Breast Cancer) | 17.28 | [13] |
| 4d | MDA-MB-231 (Breast Cancer) | 19.27 | [13] |
| 9 | Hela (Cervical Cancer) | 58.86 | [9] |
| VII | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [14] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected Azetidinone Derivatives against Cancer Cell Lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]
Cholesterol Absorption Inhibition: A Targeted Approach
Azetidinone derivatives have also emerged as potent inhibitors of cholesterol absorption in the intestine. Ezetimibe, a prominent member of this class, is a clinically approved drug for the management of hypercholesterolemia.[15][16]
Mechanism of Action: Targeting the NPC1L1 Protein
Ezetimibe and its analogues function by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine.[16][17] NPC1L1 is a crucial transporter responsible for the uptake of dietary and biliary cholesterol into the enterocytes.[16] By binding to NPC1L1, ezetimibe blocks the internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol absorption.[18] This leads to a reduction in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[16]
Experimental Protocol: Synthesis of Azetidinone Derivatives
A common and versatile method for the synthesis of the 2-azetidinone ring is the [2+2] cycloaddition reaction between a Schiff base (imine) and a ketene, often generated in situ from an acyl chloride and a tertiary amine. This is known as the Staudinger synthesis.[19]
Other Emerging Biological Activities
The therapeutic potential of azetidinone derivatives is not limited to the aforementioned activities. Research has also uncovered their promise as anti-inflammatory, antitubercular, and antiviral agents, further highlighting the versatility of this heterocyclic scaffold.[20]
Anti-inflammatory Activity
Certain azetidinone derivatives have demonstrated significant anti-inflammatory effects, with some studies suggesting they may act as selective COX-2 inhibitors.[20] For instance, novel naproxen-azetidinone hybrids have shown higher anti-inflammatory inhibition than naproxen itself in in-vivo models.[20]
Conclusion
The azetidinone ring is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active compounds. While their historical significance is rooted in the development of β-lactam antibiotics, the therapeutic landscape of azetidinone derivatives has expanded dramatically. Their demonstrated efficacy as anticancer agents and cholesterol absorption inhibitors, coupled with emerging evidence of their anti-inflammatory and other activities, underscores their continued importance in drug discovery and development. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the next generation of azetidinone-based therapeutics, addressing a wide spectrum of human diseases. This guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable chemical entity.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazole azetidinone derivatives as anticancer agents: design and eval [wisdomlib.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 17. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
- 18. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 19. op.niscpr.res.in [op.niscpr.res.in]
- 20. Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Azetidine Analogs for Researchers, Scientists, and Drug Development Professionals.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of various azetidine analogs, focusing on their application as enzyme inhibitors and receptor modulators. We will delve into the critical structural modifications that influence biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Azetidine Analogs as Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in numerous cancers, making it an attractive target for therapeutic intervention. Recently, azetidine-based compounds have shown promise as potent STAT3 inhibitors.
A series of azetidine amides were developed and evaluated for their ability to inhibit STAT3 DNA-binding activity. The core structure consists of a central azetidine ring linking three key functionalities. Iterative medicinal chemistry efforts focused on optimizing these three components to enhance potency and improve physicochemical properties.
Structure-Activity Relationship (SAR) of Azetidine Amides as STAT3 Inhibitors
The SAR studies revealed that the carboxylate group on the azetidine ring is crucial for inhibitory activity. However, the cellular permeability of analogs with a free carboxylic acid was low. To address this, methyl esters and other carboxylate surrogates were prepared, which improved cellular potency.
Table 1: SAR of Azetidine Amide Analogs as STAT3 Inhibitors [1][2]
| Compound | R1 | R2 | IC50 (µM) in vitro STAT3 DNA-binding |
| 7e | OMe | H | 0.25 ± 0.04 |
| 7f | H | OMe | 0.30 ± 0.05 |
| 7g | F | F | 0.18 ± 0.03 |
| 8q | - | - | 0.45 ± 0.07 |
| 9k | - | - | 0.60 ± 0.10 |
Data presented as mean ± SEM from two to three independent experiments.
These results highlight that substitutions on the aromatic rings significantly impact potency, with the difluoro analog 7g being the most potent in vitro.
Visualizing the STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling cascade and the putative point of inhibition by the azetidine analogs.
Caption: Simplified STAT3 signaling pathway and point of inhibition.
Azetidine Analogs as Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
VMAT2 is responsible for the uptake of monoamines into synaptic vesicles, playing a crucial role in neurotransmission. Inhibitors of VMAT2 have therapeutic potential for treating conditions like hyperkinetic movement disorders and addiction. Azetidine analogs of norlobelane have been synthesized and evaluated as potent VMAT2 inhibitors.
SAR of Azetidine Analogs as VMAT2 Inhibitors
The SAR studies of these analogs revealed that both cis and trans isomers of the 2,4-disubstituted azetidines exhibit potent inhibition of [³H]dopamine uptake. The nature of the substituent on the phenethyl side chains was found to influence the inhibitory activity.
Table 2: Inhibition of [³H]Dopamine Uptake by Azetidine Analogs at VMAT2 [3]
| Compound | Stereochemistry | R | Ki (nM) |
| 15a | trans | H | 66 |
| 15b | trans | 4-OCH₃ | 48 |
| 15c | trans | 3,4-OCH₂O- | 31 |
| 22a | cis | H | 55 |
| 22b | cis | 4-OCH₃ | 24 |
| 22c | cis | 3,4-OCH₂O- | 41 |
| Lobelane | - | - | 45 |
| Norlobelane | - | - | 43 |
The cis-4-methoxy analog 22b was the most potent inhibitor in this series, being approximately two-fold more potent than lobelane and norlobelane.[3] The trans-methylenedioxy analog 15c also showed high potency.[3]
Visualizing the General Synthetic Workflow
The synthesis of these azetidine analogs involves a multi-step process. The following diagram outlines a generalized workflow for the preparation of the azetidine core structure.
Caption: Generalized synthetic workflow for azetidine analogs.
Azetidine Derivatives as GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibiting its reuptake can potentiate GABAergic neurotransmission, a strategy used in the treatment of epilepsy and other neurological disorders. Azetidine derivatives have been explored as conformationally constrained GABA analogs for their potential as GABA uptake inhibitors.[4][5]
SAR of Azetidine-based GABA Uptake Inhibitors
The inhibitory potency of these compounds was evaluated against GABA transporters GAT-1 and GAT-3. The position of the acidic functional group and the nature of the N-substituent were found to be critical for activity.
Table 3: Inhibitory Potency of Azetidine Derivatives on GABA Transporters [5]
| Compound | N-Substituent | Position of Acetic Acid | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Azetidin-2-ylacetic acid analog 1 | 4,4-Diphenylbutenyl | 2 | 2.83 ± 0.67 | >100 |
| Azetidin-2-ylacetic acid analog 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2 | 2.01 ± 0.77 | >100 |
| Azetidine-3-carboxylic acid analog (12d) | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | 3 | >100 | 15.3 ± 4.5 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine (18b) | Methyl | - | 26.6 ± 3.3 | >100 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine (18e) | Propyl | - | >100 | 31.0 ± 4.7 |
Azetidin-2-ylacetic acid derivatives with lipophilic N-substituents showed the highest potency and selectivity for GAT-1.[5] In contrast, the β-alanine analog, an azetidine-3-carboxylic acid derivative, was a more potent inhibitor of GAT-3.[5]
Experimental Protocols
General Procedure for the Synthesis of trans-2,4-bis(phenethyl)azetidine Analogs[3]
A solution of the corresponding unsaturated ester in THF/tert-BuOH (1:1) is hydrogenated in the presence of Wilkinson's catalyst at 55 °C. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the saturated ester. The ester is then subjected to deprotection and subsequent reduction to afford the final azetidine analog. The final product is purified by flash chromatography.
In Vitro [³H]Dopamine Uptake Inhibition Assay[3]
Synaptic vesicles are isolated from rat brains. The vesicles are incubated with [³H]dopamine and varying concentrations of the test compounds in a buffer solution. The uptake reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
STAT3 DNA-Binding/Electrophoretic Mobility Shift Assay (EMSA)[1][2]
Nuclear extracts containing activated STAT3 are pre-incubated with increasing concentrations of the azetidine analogs for 30 minutes at room temperature. A radiolabeled DNA probe that binds to STAT3 is then added to the mixture. The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. The bands corresponding to the STAT3:DNA complexes are visualized by autoradiography and quantified using densitometry to determine the IC50 values.
GABA Uptake Inhibition Assay[5][6]
Cultured cells expressing the desired GABA transporter subtype (GAT-1 or GAT-3) are incubated with [³H]GABA and various concentrations of the test compounds. The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The IC50 values, representing the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake, are determined from the concentration-response curves.
Conclusion
The azetidine scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets. The SAR studies summarized in this guide demonstrate that subtle modifications to the substitution pattern on the azetidine ring and its appendages can lead to significant changes in biological activity and selectivity. The provided data, protocols, and visualizations serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel azetidine-based therapeutics. The unique conformational constraints imposed by the azetidine ring will continue to be exploited to create next-generation modulators of protein function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide and sulfonamide derivatives of 2-(Azetidin-1-yl)ethan-1-amine, a versatile building block in medicinal chemistry. The described derivatives have potential applications in the development of novel therapeutic agents, particularly antimicrobials.
Introduction
Azetidine-containing compounds are of significant interest in drug discovery due to their unique structural and physicochemical properties, which can impart favorable pharmacokinetic profiles to drug candidates. The primary amine of this compound offers a convenient handle for the introduction of diverse functionalities, allowing for the exploration of a broad chemical space. This document outlines representative protocols for the synthesis of N-(2-(azetidin-1-yl)ethyl) amides and sulfonamides and summarizes the biological activities of structurally related compounds.
Data Presentation
The following tables summarize the antimicrobial activity of various azetidinone and sulfonamide derivatives containing structural similarities to the compounds that can be synthesized from this compound. This data is provided to illustrate the potential of this class of compounds.
Table 1: Antibacterial Activity of Representative Azetidinone Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) at different concentrations |
| 50µg/ml | ||
| Va | Escherichia coli | 9 |
| Vb | Escherichia coli | 13 |
| Vc | Escherichia coli | 12 |
Data is for N-(2-amino-3-chloro-4-oxoazetidin-1-yl)-2-hydroxybenzamides and is presented as representative of the potential activity of azetidinone derivatives.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide-Azetidinone Derivatives
| Compound ID | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 25912) | P. aeruginosa (CIP 82118) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 4a₂ | 128 | 256 | 128 |
| 4a₁ | >512 | >512 | 256 |
| 4a₄ | >512 | >512 | 128 |
| 4b₅ | >512 | >512 | 256 |
Data is for N-(arylidene)hydrazinoacetyl sulfonamide and azetidinone derivatives and is presented as representative of the potential activity.[2]
Experimental Protocols
Protocol 1: Synthesis of an N-(2-(Azetidin-1-yl)ethyl)amide Derivative
This protocol describes a general method for the acylation of this compound with an acid chloride to form the corresponding amide.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of the acid chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of an N-(2-(Azetidin-1-yl)ethyl)sulfonamide Derivative
This protocol provides a general method for the sulfonylation of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthetic workflows and a potential mechanism of action for the synthesized derivatives.
Caption: Workflow for the synthesis of N-(2-(Azetidin-1-yl)ethyl)amide derivatives.
Caption: Workflow for the synthesis of N-(2-(Azetidin-1-yl)ethyl)sulfonamide derivatives.
Caption: Putative mechanism of action: Inhibition of bacterial cell wall synthesis.
References
Application Notes and Protocols for Amide Coupling with 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of a vast array of biologically active molecules, including peptides, natural products, and small-molecule drugs. The azetidine moiety is a valuable pharmacophore, often incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity. 2-(Azetidin-1-yl)ethan-1-amine is a key building block that introduces this desirable heterocyclic system. This document provides detailed protocols for the efficient coupling of this compound with various carboxylic acids using common and reliable amide coupling reagents.
The protocols outlined below utilize two widely employed coupling systems: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base, and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). These methods are known for their high efficiency, broad substrate scope, and minimal side reactions.
General Reaction Scheme
The amide coupling reaction involves the activation of a carboxylic acid (R-COOH) with a coupling reagent, followed by nucleophilic attack by the primary amine of this compound to form the corresponding amide product.
Caption: General scheme for the amide coupling of a carboxylic acid with this compound.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally provides high yields with short reaction times.[1] HATU is an aminium salt-based coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester.[2]
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add HATU (1.1-1.2 eq.) and DIPEA or TEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine as an additive) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, and HOBt is added to suppress racemization and improve efficiency.[3]
Materials:
-
Carboxylic acid
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add DIPEA or TEA (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure amide.
Data Presentation
The following table summarizes representative examples of amide coupling reactions with this compound using the protocols described above. The yields are typical for these types of reactions but may vary depending on the specific carboxylic acid used.
| Carboxylic Acid | Coupling Method | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | HATU/DIPEA | DMF | 4 | 85-95 | >95 |
| 4-Methoxybenzoic Acid | HATU/DIPEA | DCM | 6 | 88-96 | >95 |
| Phenylacetic Acid | EDC/HOBt/TEA | DMF | 16 | 80-90 | >95 |
| Boc-glycine | EDC/HOBt/DIPEA | DCM | 12 | 75-88 | >95 |
| 1-Adamantanecarboxylic Acid | HATU/DIPEA | DMF | 24 | 70-85 | >95 |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for amide coupling reactions.
Amide Coupling Mechanism (HATU)
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Purification and Characterization
Purification:
-
Column Chromatography: Flash chromatography on silica gel is the most common method for purifying the resulting amides. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The addition of a small amount of triethylamine (0.1-1%) to the eluent can be beneficial to prevent the protonation of the basic amine on the silica gel, which can cause peak tailing.
-
Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.
-
Aqueous Workup: A thorough aqueous workup as described in the protocols is crucial to remove the bulk of the water-soluble byproducts from the coupling reagents.
Characterization: The structure and purity of the synthesized amides should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the amide product. The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS should be used to confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.
References
Application Notes and Protocols: Utilizing 2-(Azetidin-1-yl)ethan-1-amine as a Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Azetidin-1-yl)ethan-1-amine as a versatile linker in drug design, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, provides detailed synthetic protocols, and presents a case study based on its incorporation into novel BCL-XL degrading PROTACs.
Introduction
The selection of a linker is a critical aspect of drug design, profoundly influencing the physicochemical properties, pharmacokinetics, and overall efficacy of a therapeutic agent. The this compound moiety has emerged as a valuable building block for linkers due to the advantageous properties conferred by the azetidine ring. This four-membered saturated heterocycle offers a unique combination of rigidity and polarity, which can lead to improved metabolic stability and favorable pharmacokinetic profiles. Its constrained nature can help to orient the connected moieties in a spatially favorable manner for optimal target engagement.
Rationale for Use in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding ligand (warhead) and the E3 ligase-binding ligand plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the POI.
The this compound linker offers several advantages in the context of PROTAC design:
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other heterocyclic systems. This can lead to a longer in vivo half-life and sustained target degradation.
-
Improved Physicochemical Properties: The introduction of the polar azetidine ring can enhance the solubility and cell permeability of the PROTAC molecule, which are often challenging properties for these high molecular weight compounds.
-
Optimal Vectorial Properties: The defined geometry of the azetidine ring can provide a rigid scaffold that helps to control the distance and relative orientation of the warhead and the E3 ligase ligand, facilitating productive ternary complex formation.
Case Study: BCL-XL Degrading PROTACs
A patent application (WO2020028493A1) describes the use of a linker derived from this compound in the development of PROTACs targeting the anti-apoptotic protein BCL-XL for the treatment of cancer. In these PROTACs, the linker connects a potent BCL-XL inhibitor (warhead) to a von Hippel-Lindau (VHL) E3 ligase ligand.
Quantitative Data Summary
The following table summarizes the biological activity of a representative BCL-XL PROTAC incorporating the this compound-derived linker.
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Moiety | BCL-XL Degradation (DC50, nM) in MOLT-4 cells |
| Example 1 | BCL-XL | VHL | This compound derivative | < 100 |
Data extracted from patent literature; specific values may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker (as its Boc-protected form) and its subsequent incorporation into a PROTAC molecule.
Protocol 1: Synthesis of tert-butyl (2-(azetidin-1-yl)ethyl)carbamate
This protocol describes the synthesis of the Boc-protected form of the linker, which is a common intermediate for conjugation.
Materials:
-
Azetidine hydrochloride
-
tert-butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of azetidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl (2-(azetidin-1-yl)ethyl)carbamate.
Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Molecule (Warhead or E3 Ligase Ligand)
This protocol describes the standard procedure for forming an amide bond between the deprotected amine of the linker and a carboxylic acid group on the warhead or E3 ligase ligand.
Materials:
-
tert-butyl (2-(azetidin-1-yl)ethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized molecule (e.g., VHL ligand with a carboxylic acid handle)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve tert-butyl (2-(azetidin-1-yl)ethyl)carbamate in dichloromethane.
-
Add trifluoroacetic acid (excess) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield this compound as its TFA salt.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid-functionalized molecule (1.0 eq) in dimethylformamide.
-
Add the this compound TFA salt (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired conjugate.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A representative workflow for the synthesis of a PROTAC using the this compound linker.
Conclusion
The this compound linker represents a valuable tool in the medicinal chemist's toolbox, particularly for the design of PROTACs. Its inherent properties can contribute to enhanced metabolic stability and favorable pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis and incorporation of this linker into novel drug candidates. Further exploration and optimization of linkers based on this scaffold are warranted to fully exploit their potential in developing next-generation therapeutics.
Application Notes: The Emerging Role of 2-(Azetidin-1-yl)ethan-1-amine in PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. The choice of linker is critical, as its length, rigidity, and chemical properties significantly influence the ternary complex formation, degradation efficiency (DC50 and Dmax), and pharmacokinetic properties of the resulting PROTAC.
Recent investigations into novel linker structures have highlighted the potential of small, cyclic amines. Among these, 2-(Azetidin-1-yl)ethan-1-amine has emerged as a promising building block for constructing efficient and differentiated PROTACs. Its compact and rigid structure can offer advantages in terms of pre-organizing the PROTAC molecule for optimal ternary complex formation, potentially leading to improved potency and selectivity.
This document provides a comprehensive overview of the application of this compound in the synthesis of PROTACs, with a focus on its utility in targeting key proteins in oncology. We will detail its incorporation into PROTACs targeting Bruton's tyrosine kinase (BTK) and provide protocols for synthesis and biological evaluation.
Key Advantages of this compound as a PROTAC Linker
-
Structural Rigidity: The azetidine ring introduces a degree of conformational constraint, which can reduce the entropic penalty of forming the ternary complex.
-
Vectorial Properties: The defined exit vector from the azetidine ring can precisely orient the E3 ligase and target protein for efficient ubiquitination.
-
Physicochemical Properties: The presence of the amine group offers a handle for straightforward chemical modification and can influence the overall solubility and cell permeability of the PROTAC.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of a BTK-targeting PROTAC, Compound 1 , which incorporates the this compound linker.
Table 1: In Vitro Performance of BTK-Degrader (Compound 1)
| Parameter | Value | Cell Line |
| Binding Affinity (BTK) | 1.2 nM (IC50) | Biochemical Assay |
| Binding Affinity (CRBN) | 2.5 µM (IC50) | Biochemical Assay |
| BTK Degradation (DC50) | 0.8 nM | MOLM-14 |
| Max Degradation (Dmax) | >95% | MOLM-14 |
| Cellular Proliferation (IC50) | 3.1 nM | MOLM-14 |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for Compound 1
| Parameter | Value | Species | Model |
| Bioavailability (Oral) | 45% | Mouse | N/A |
| Tumor Growth Inhibition | 85% at 10 mg/kg (daily) | Mouse | Xenograft (MOLM-14) |
| BTK Degradation in Tumor | >90% at 10 mg/kg (daily) | Mouse | Xenograft (MOLM-14) |
Experimental Protocols
Synthesis of a BTK-Targeting PROTAC using this compound
This protocol describes the synthesis of Compound 1 , a PROTAC composed of a BTK inhibitor (Ibrutinib derivative), a Cereblon (CRBN) E3 ligase ligand (Pomalidomide derivative), and the this compound linker.
Workflow Diagram:
Caption: Synthetic scheme for the BTK-targeting PROTAC, Compound 1.
Materials:
-
Ibrutinib-carboxylic acid derivative
-
This compound dihydrochloride
-
Pomalidomide-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
HPLC-grade water and acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Coupling of Ibrutinib-acid with the Linker.
-
To a solution of Ibrutinib-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound dihydrochloride (1.1 eq) and an additional 2.0 eq of DIPEA.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Intermediate 1.
-
-
Step 2: Coupling of Intermediate 1 with Pomalidomide-amine.
-
To a solution of Intermediate 1 (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the Pomalidomide-amine derivative (1.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC to yield the final PROTAC, Compound 1.
-
In Vitro BTK Degradation Assay
This protocol outlines the procedure for determining the DC50 of Compound 1 in a human leukemia cell line (MOLM-14).
Workflow Diagram:
Caption: Workflow for determining the in vitro degradation of BTK.
Materials:
-
MOLM-14 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Compound 1 (PROTAC)
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BTK and anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Plating:
-
Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Plate cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of Compound 1 in DMSO, and then further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 1000 nM).
-
Add the diluted PROTAC to the cells. Include a DMSO-only control.
-
-
Incubation and Lysis:
-
Incubate the treated cells for 18 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BTK and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BTK band intensity to the loading control.
-
Plot the normalized BTK levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Signaling Pathway
The following diagram illustrates the mechanism of action of the BTK-targeting PROTAC.
Application Notes and Protocols for Reductive Amination with 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the synthesis of amines.[1][2] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[1][3][4] Azetidine-containing compounds are of significant interest in medicinal chemistry due to their ability to impart unique and favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity.[5][6] This document provides a detailed experimental procedure for the reductive amination of a generic aldehyde or ketone with 2-(Azetidin-1-yl)ethan-1-amine, a valuable building block for introducing the azetidine moiety.
The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[7][8] NaBH(OAc)₃ is a mild and selective hydride source that is particularly well-suited for reductive aminations, as it rapidly reduces the intermediate iminium ion while being less reactive towards the starting carbonyl compound.[1][8][9] This selectivity allows for a convenient one-pot procedure.[1][8]
Experimental Protocol
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv)[5]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[8][10]
-
Acetic Acid (optional, catalytic amount)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and dissolve it in anhydrous DCE or DCM (to a concentration of approximately 0.2 M).
-
Add this compound (1.0 - 1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate.[5] For less reactive carbonyl compounds or amines, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to promote iminium ion formation.[9]
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equiv) portion-wise to the reaction mixture. The addition may be exothermic, and the temperature should be maintained below 30 °C.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Data Presentation
The following tables provide representative quantitative data for typical reductive amination reactions. The exact yields and purity will vary depending on the specific substrates and reaction conditions used.
Table 1: Reaction Parameters and Yields for Reductive Amination with this compound
| Carbonyl Compound | Amine Equiv. | NaBH(OAc)₃ Equiv. | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzaldehyde | 1.1 | 1.3 | 4 | 85-95 | >98 (by LC-MS) |
| Cyclohexanone | 1.2 | 1.5 | 12 | 80-90 | >97 (by LC-MS) |
| 4-Methoxyacetophenone | 1.2 | 1.5 | 24 | 75-85 | >95 (by LC-MS) |
| Isovaleraldehyde | 1.1 | 1.3 | 6 | 88-96 | >98 (by LC-MS) |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[7][8] | Mild, selective for iminium ions, one-pot procedure.[1][8] | Water-sensitive.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol[7] | Stable in weakly acidic conditions, effective for one-pot reactions.[1] | Highly toxic, generates toxic byproducts (HCN/NaCN).[1] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[7] | Inexpensive, readily available. | Can reduce aldehydes and ketones directly, requires pre-formation of the imine.[7] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various | High selectivity, environmentally friendly ("green").[1] | May require specialized equipment (hydrogenator), catalyst deactivation can be an issue.[1] |
Visualizations
Diagram 1: General Workflow for Reductive Amination
Caption: A flowchart illustrating the key steps in the experimental workflow for reductive amination.
Diagram 2: Chemical Transformation in Reductive Amination
Caption: A diagram showing the chemical transformation from reactants to the final amine product via an iminium ion intermediate.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Staudinger Reaction in 2-Azetidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the synthesis of 2-azetidinone (β-lactam) derivatives via the Staudinger [2+2] cycloaddition of a ketene and an imine. This reaction is of paramount importance in synthetic and medicinal chemistry, most notably for its application in the synthesis of β-lactam antibiotics.[1][2]
Reaction Principle and Mechanism
The Staudinger synthesis is a formal [2+2] cycloaddition reaction that yields a β-lactam.[1][3] The reaction proceeds through a stepwise mechanism rather than a concerted cycloaddition.[4][5] The initial step involves a nucleophilic attack by the nitrogen atom of the imine on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate.[4][5] The subsequent, and often rate-determining, step is an intramolecular ring closure of this intermediate to produce the final 2-azetidinone product.[5]
The stereochemical outcome of the Staudinger reaction, yielding either cis or trans isomers, is influenced by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization to a more stable conformation prior to cyclization.[3][5] Several factors affect the stereochemistry, including the geometry of the imine, with (E)-imines generally favoring the formation of cis β-lactams and (Z)-imines leading to trans β-lactams.[1][4] The electronic properties of the substituents on both the ketene and the imine also play a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine typically promote the formation of cis products.[3]
Experimental Protocols
Ketenes are generally unstable and are typically generated in situ.[2] A common method for their formation is the dehydrohalogenation of acyl chlorides using a tertiary amine base.[2] Alternatively, they can be produced from carboxylic acids using various activating agents.[6]
General Protocol for the Synthesis of 2-Azetidinones from an Acyl Chloride
This protocol outlines a general procedure for the Staudinger reaction using an acyl chloride as the ketene precursor.
Materials:
-
Imine (1.0 mmol)
-
Acyl chloride (1.3 mmol)
-
Triethylamine (Et3N) (5.0 mmol)
-
Anhydrous dichloromethane (CH2Cl2) (15 mL)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the imine (1.0 mmol) and triethylamine (5.0 mmol) in anhydrous dichloromethane (15 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Ketene Generation and Reaction: Slowly add the acyl chloride (1.3 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture successively with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system to afford the pure 2-azetidinone derivative.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
One-Pot Synthesis of 2-Azetidinones from a Carboxylic Acid using EEDQ
This protocol describes a one-pot synthesis where the ketene is generated in situ from a carboxylic acid using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as an activating agent.[7]
Materials:
-
Schiff base (imine) (1.0 mmol)
-
Substituted acetic acid (1.3 mmol)
-
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.3 mmol)
-
Triethylamine (Et3N) (5.0 mmol)
-
Dry dichloromethane (CH2Cl2) (15 mL)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
95% Ethanol for crystallization
Procedure:
-
Reaction Setup: To a solution of the substituted acetic acid (1.3 mmol), the Schiff base (1.0 mmol), and triethylamine (5.0 mmol) in dry dichloromethane (15 mL) at room temperature, add EEDQ (1.3 mmol).
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Wash the reaction mixture successively with saturated NaHCO3 (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by crystallization from 95% ethanol.[7]
Data Presentation
The following table summarizes representative examples of 2-azetidinone derivatives synthesized via the Staudinger reaction, highlighting the reactants, conditions, and yields.
| Entry | Imine | Ketene Precursor | Conditions | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | N-tert-Butoxycarbonyl-4-chlorobenzaldimine | Phenylacetyl chloride | CH2Cl2, Et3N, rt, 12h | 3-Phenyl-4-(4-chlorophenyl)-1-(tert-butoxycarbonyl)azetidin-2-one | >95:5 | 92 | [8] |
| 2 | N-Tosyl-4-methoxybenzaldimine | Phenylacetyl chloride | CH2Cl2, Et3N, rt, 12h | 3-Phenyl-4-(4-methoxyphenyl)-1-tosylazetidin-2-one | >95:5 | 95 | [8] |
| 3 | Benzylidenemethylamine | Ethanesulfonyl chloride | CH2Cl2, 3h, rt | 1-Methyl-3-ethylsulfonyl-4-phenyl-azetidin-2-one | Not Specified | 99 | [1] |
| 4 | N-Benzylidene-4-methoxyaniline | Phenoxyacetic acid | EEDQ, Et3N, CH2Cl2, rt, overnight | 1-(4-Methoxyphenyl)-4-phenyl-3-phenoxyazetidin-2-one | Not Specified | 92 | [7] |
| 5 | N-(4-Chlorobenzylidene)aniline | Phthalimidoacetic acid | EEDQ, Et3N, CH2Cl2, rt, overnight | 1-Phenyl-4-(4-chlorophenyl)-3-phthalimidoazetidin-2-one | trans | 88 | [7] |
Visualizations
Caption: Mechanism of the Staudinger Reaction.
Caption: General Experimental Workflow.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Spirocyclic Azetidines for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic azetidines have emerged as a compelling structural motif in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat, aromatic structures. By introducing sp³-rich centers, spirocyclic azetidines can improve physicochemical properties such as solubility and metabolic stability, while also providing novel intellectual property space. This document provides detailed application notes and protocols for the synthesis of spirocyclic azetidines, highlighting their role as bioisosteres for common heterocyclic fragments in drug candidates.
The Role of Spirocyclic Azetidines as Bioisosteres
Spirocyclic azetidines are increasingly utilized as bioisosteres for prevalent saturated heterocycles like piperidine and morpholine. This bioisosteric replacement can lead to enhanced pharmacological profiles. The rigid spirocyclic core can lock the conformation of a molecule, optimizing its interaction with biological targets and potentially improving efficacy and selectivity. Furthermore, these strained ring systems are often less susceptible to metabolic degradation, which can lead to improved pharmacokinetic properties.[1][2]
Featured Synthetic Protocols
This section details two robust methods for the synthesis of spirocyclic azetidines, providing step-by-step experimental protocols.
Protocol 1: Synthesis of Spiro[azetidine-2,3'-oxindole]-4-ones via Staudinger Cycloaddition and Subsequent Reduction
This protocol describes a two-step synthesis commencing with the [2+2] cycloaddition of a ketene and an imine (Staudinger reaction) to form a spirocyclic β-lactam, followed by reduction to the desired spirocyclic azetidine.[3][4]
Experimental Workflow
Caption: Workflow for the synthesis of spirocyclic azetidines.
Step 1: Synthesis of cis-1'-(4-Methoxyphenyl)-3-phenylspiro[azetidine-2,3'-indoline]-2',4-dione (Spirocyclic β-Lactam) [4]
-
Materials:
-
3-((4-methoxyphenyl)imino)indolin-2-one (Isatin Schiff base) (252 mg, 1 mmol)
-
Phenylacetic acid (204 mg, 1.5 mmol)
-
4-Toluenesulfonyl chloride (TsCl) (381 mg, 2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (520 µL, 3 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
-
Procedure:
-
To a solution of phenylacetic acid in CH₂Cl₂ (5 mL) at 0 °C, add TsCl followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0 °C for 30 minutes to generate the ketene in situ.
-
Add a solution of 3-((4-methoxyphenyl)imino)indolin-2-one in CH₂Cl₂ (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired spirocyclic β-lactam.
-
Step 2: Reduction of the Spirocyclic β-Lactam to the Spirocyclic Azetidine [5][6]
-
Materials:
-
Spirocyclic β-lactam from Step 1 (e.g., 370 mg, 1 mmol)
-
Lithium aluminum hydride (LiAlH₄) (76 mg, 2 mmol) or Aluminum hydride (AlH₃) solution
-
Anhydrous tetrahydrofuran (THF) (15 mL)
-
Anhydrous diethyl ether (Et₂O)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the spirocyclic β-lactam in anhydrous THF (10 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.076 mL), 15% aqueous sodium hydroxide (0.076 mL), and then water (0.228 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
-
Wash the filter cake with Et₂O.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude spirocyclic azetidine.
-
Purify by column chromatography if necessary.
-
Protocol 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane via Intramolecular Double N-Alkylation
This protocol describes a practical and scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane, a valuable bioisostere for morpholine, through a one-pot intramolecular double N-alkylation.[7]
Experimental Workflow
Caption: Synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative.
-
Materials:
-
2-Fluoro-4-nitroaniline (1.0 g, 1 equiv)
-
3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equiv)
-
Sodium hydroxide (NaOH) (2.5 equiv)
-
Sulfolane (10 mL)
-
-
Procedure:
-
To a reaction vessel, add 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, sodium hydroxide, and sulfolane.
-
Heat the mixture to 80 °C with stirring.
-
Maintain the reaction at 80 °C for 3 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
-
Application in Drug Discovery: Case Studies
The following case studies illustrate the application of spirocyclic azetidines as bioisosteres in the development of analogues of the anticancer drug Sonidegib and the antibiotic Danofloxacin.
Case Study 1: Spirocyclic Azetidine Analogue of Sonidegib
Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma.[8][9] The morpholine moiety in Sonidegib was replaced with a spirocyclic azetidine (2-oxa-6-azaspiro[3.3]heptane) to explore the impact on its physicochemical and biological properties.[10][11]
Hedgehog Signaling Pathway
Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Data Presentation: Sonidegib vs. Spiro-azetidine Analogue
| Compound | Solubility (µM) | clogP | logD (7.4) | Metabolic Stability (t½, min) | IC₅₀ (nM) |
| Sonidegib | 1.5 | 4.5 | 3.8 | 100 | 2.5 |
| Spiro-azetidine Analogue | 2.3 | 3.9 | 3.2 | >120 | 3.1 |
Data sourced from Mykhailiuk, et al. (2024).[11][12]
The replacement of the morpholine ring in Sonidegib with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in an analogue with slightly improved solubility, lower lipophilicity, and enhanced metabolic stability, while maintaining potent inhibitory activity against the Hedgehog pathway.
Case Study 2: Spirocyclic Azetidine Analogue of Danofloxacin
Danofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][][15] The piperazine ring in Danofloxacin is a common site of metabolism. Replacing it with a spirocyclic diamino-azetidine (2,6-diazaspiro[3.3]heptane) can potentially improve its pharmacokinetic profile.
Mechanism of Fluoroquinolone Action
Caption: Mechanism of action of Danofloxacin.
Data Presentation: Danofloxacin vs. Spiro-azetidine Analogue
| Compound | clogP | pKa | Antibacterial Activity (MIC) |
| Danofloxacin | 1.2 | 7.8 | Potent (e.g., MIC 0.00375-0.125 µg/mL vs. P. multocida)[13] |
| Spiro-azetidine Analogue | Lower lipophilicity expected | Higher basicity expected | Data not available in the reviewed literature |
While the synthesis of the spiro-azetidine analogue of Danofloxacin has been reported, direct comparative data on its antibacterial activity was not available in the reviewed literature. However, the replacement of the piperazine moiety is a rational drug design strategy to enhance metabolic stability and explore new chemical space with potentially improved pharmacological properties.[10]
Conclusion
The synthesis of spirocyclic azetidines offers a powerful platform for the development of novel therapeutics with improved drug-like properties. The protocols and case studies presented herein demonstrate the feasibility and potential of incorporating these three-dimensional scaffolds into drug discovery programs. As bioisosteres for common saturated heterocycles, spirocyclic azetidines provide a valuable tool for medicinal chemists to overcome challenges in drug metabolism and to generate new chemical entities with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Metabolic Stability with Azetidine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. A key strategy in medicinal chemistry to address these challenges is the incorporation of rigid structural motifs that can block or slow down metabolic pathways. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable linker in drug design for its ability to enhance metabolic stability and improve overall pharmacokinetic profiles.[1]
The compact and rigid nature of the azetidine ring offers distinct advantages over more flexible, larger heterocyclic linkers such as piperidine and piperazine.[1] One of the most significant benefits is its increased resistance to N-dealkylation, a common metabolic route for many amine-containing compounds.[1] By replacing a metabolically labile linker with an azetidine moiety, researchers can effectively shift the metabolic pathway away from the linker, leading to a more predictable pharmacokinetic profile and potentially reducing the formation of undesirable metabolites.[1] This strategic substitution can lead to a longer half-life and increased drug exposure, ultimately enhancing the therapeutic potential of the drug candidate.[1]
These application notes provide a comprehensive overview of the use of azetidine linkers to improve metabolic stability, including comparative data, detailed experimental protocols for assessing metabolic stability, and visualizations of key workflows in the drug discovery process.
Data Presentation: Comparative Metabolic Stability
The selection of a linker can have a profound impact on the metabolic stability of a drug candidate. The following tables summarize quantitative data from various studies, comparing the metabolic stability of compounds containing azetidine linkers with their analogues containing other common heterocyclic linkers.
| Linker Type | Compound Example | Species | In Vitro Half-life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Azetidine | Compound A (Azetidine analog) | Human | 31 | 26.9 | [2][3] |
| Piperidine | Compound B (Piperidine analog) | Human | < 1 | > 231 | [2] |
| Azetidine | DGAT2 Inhibitor (Azetidine) | Human | Lower Intrinsic Clearance | Not Specified | [4][5] |
| Piperidine | DGAT2 Inhibitor (Piperidine) | Human | High Intrinsic Clearance | Not Specified | [4][5] |
| Azetidine | Serotonin-4 Partial Agonist | Not Specified | Not Metabolized via N-dealkylation | Not Specified | [1] |
| Piperidine | Serotonin-4 Partial Agonist | Not Specified | Underwent N-dealkylation | Not Specified | [1] |
Note: The data presented are representative examples and actual values will vary depending on the specific molecular scaffold.
Key Advantages of Azetidine Linkers in Improving Metabolic Stability:
-
Resistance to N-dealkylation: The constrained nature of the azetidine ring makes it less susceptible to enzymatic N-dealkylation compared to larger rings like piperidine.[1]
-
Increased Rigidity: The rigidity of the azetidine scaffold can help to pre-organize the molecule into a conformation that is less favorable for metabolism.[6]
-
Lower pKa: The lower basicity of the azetidine nitrogen compared to piperidine can influence its ionization state at physiological pH, which can impact its interaction with metabolic enzymes.[1]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the steps to determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).[7]
Materials:
-
Test compound
-
Human Liver Microsomes (HLMs) (e.g., pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), cold, containing an internal standard (IS)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Thaw the HLMs on ice.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound to a solution containing HLMs (final protein concentration typically 0.5 mg/mL) and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of the cold acetonitrile/internal standard solution.[7] The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 1-2 minutes.
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k .[7]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Visualizations
Drug Discovery and Development Workflow
Caption: A generalized workflow for drug discovery and development.
In Vitro Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The strategic incorporation of azetidine linkers represents a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. By resisting common metabolic pathways such as N-dealkylation, azetidine-containing compounds can exhibit improved pharmacokinetic profiles, leading to increased efficacy and a higher probability of success in clinical development. The provided protocols and workflows offer a practical guide for researchers to assess and optimize the metabolic stability of their compounds, ultimately contributing to the discovery of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Deprotection of Azetidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-deprotection of azetidin-2-ones (β-lactams), a critical step in the synthesis of many biologically active compounds, including antibiotics and other pharmaceuticals. The following sections outline various methods for the removal of common N-protecting groups, complete with quantitative data, detailed experimental procedures, and mechanistic diagrams.
Oxidative Deprotection of N-Aryl Protecting Groups
N-Aryl protecting groups, such as the p-methoxyphenyl (PMP) and p-ethoxyphenyl (PEP) groups, are widely used in β-lactam chemistry due to their stability and selective removal under oxidative conditions. Ceric ammonium nitrate (CAN) is the most common reagent for this transformation.[1][2][3]
Ceric Ammonium Nitrate (CAN) Mediated Deprotection
The oxidative cleavage of N-(p-alkoxyphenyl) groups with CAN proceeds in good to excellent yields.[1][2][3] The reaction involves the oxidation of the electron-rich aromatic ring. The choice of solvent, temperature, and molar equivalents of CAN are crucial for optimal results. Acetonitrile/water is generally the preferred solvent system.[1]
Quantitative Data for CAN-Mediated N-Deprotection of N-(p-Ethoxyphenyl) Azetidin-2-ones
| Entry | Substrate | Product | Molar Equiv. of CAN | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Phthalimido-4-phenyl | NH-β-lactam | 2.8 | 0 | 30 | 85 |
| 2 | 3-Phthalimido-4-(4-chlorophenyl) | NH-β-lactam | 2.8 | 0 | 30 | 88 |
| 3 | 3-Phthalimido-4-(4-methylphenyl) | NH-β-lactam | 2.8 | 0 | 30 | 87 |
| 4 | 3-Phthalimido-4-(4-methoxyphenyl) | NH-β-lactam | 2.8 | 0 | 30 | 89 |
| 5 | 3-Phthalimido-4-(2-naphthyl) | NH-β-lactam | 3.0 | 0 | 30 | 82 |
| 6 | 3-Phenoxy-4-phenyl | NH-β-lactam | 2.8 | 0 | 30 | 90 |
| 7 | 3-Phenoxy-4-(4-chlorophenyl) | NH-β-lactam | 2.8 | 0 | 30 | 92 |
Data summarized from Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364–2379.[1][2][3]
Experimental Protocol: General Procedure for CAN-Mediated N-Deprotection
-
Dissolve the N-(p-ethoxyphenyl)-azetidin-2-one (1.0 mmol) in a mixture of acetonitrile and water (3:1, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (2.8-3.0 mmol) portion-wise over 5 minutes with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-unsubstituted azetidin-2-one.
Reaction Mechanism: Oxidative Cleavage of N-PMP Group
Reductive Deprotection of N-Benzyl Group
The N-benzyl group is a common protecting group for the nitrogen atom of β-lactams. Its removal is typically achieved by catalytic hydrogenation.
Catalytic Hydrogenolysis
Palladium-based catalysts, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), are effective for the hydrogenolytic cleavage of the N-benzyl group. The reaction is typically carried out under a hydrogen atmosphere. The addition of an acid, such as acetic acid, can facilitate the reaction.
Quantitative Data for N-Debenzylation by Catalytic Hydrogenolysis
| Entry | Substrate | Catalyst | Additive | Solvent | Time (h) | Yield (%) |
| 1 | N-Benzyl-4-phenylazetidin-2-one | 10% Pd/C | - | MeOH | 12 | 85 |
| 2 | N-Benzyl-3-phenoxy-4-phenylazetidin-2-one | 20% Pd(OH)₂/C | Acetic Acid (1.5 eq) | EtOH | 14 | 90 |
| 3 | N-Benzyl-3-amino-4-styrylazetidin-2-one | 10% Pd/C | Ammonium Formate | MeOH | 2 | 92 |
Yields are representative and can vary based on substrate and specific reaction conditions.
Experimental Protocol: General Procedure for Hydrogenolytic N-Debenzylation
-
To a solution of the N-benzylazetidin-2-one (1.0 mmol) in ethanol (20 mL), add 20% Pd(OH)₂/C (150 mg) and acetic acid (1.5 mmol).
-
Stir the suspension under a hydrogen atmosphere (balloon) at 60 °C for 14 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the deprotected azetidin-2-one.
Logical Relationship: Catalytic Hydrogenation Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Azetidin-1-yl)ethan-1-amine by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(Azetidin-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and similar small, polar amine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by chromatography?
A1: The primary challenges stem from its small size, high polarity, and basic nature. These characteristics can lead to issues such as poor retention on traditional reversed-phase columns, peak tailing due to interaction with acidic silica stationary phases, and low recovery.[1][2][3] Careful selection of the chromatographic mode and optimization of experimental parameters are crucial for a successful purification.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: Several techniques can be employed, with the choice depending on the sample matrix, desired purity, and available equipment. The most common methods include:
-
Normal-Phase Chromatography (NPC) with modified mobile phases.[1][4]
-
Reversed-Phase Chromatography (RPC) using specialized polar-compatible columns or ion-pairing agents.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) , which is well-suited for highly polar compounds.[2][7][8]
-
Ion-Exchange Chromatography (IEC) , which separates molecules based on their charge.[9][10][11]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography.[12] For High-Performance Liquid Chromatography (HPLC), a UV detector is commonly used. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be utilized.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Poor or No Retention on a C18 Reversed-Phase Column
-
Question: My compound elutes in the void volume on my C18 column, even with a highly aqueous mobile phase. What can I do?
-
Answer: This is a common issue for small, polar amines. Here are several strategies to increase retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes in highly aqueous mobile phases and are less prone to "phase collapse."[6][13]
-
Employ a HILIC Column: HILIC is an excellent alternative for retaining highly polar compounds.[2][7][8][14] The elution order is generally the opposite of reversed-phase.[7]
-
Add an Ion-Pairing Reagent: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion pair with the amine, increasing its hydrophobicity and retention on the C18 column.[6]
-
Increase Mobile Phase pH: Purifying basic amines at a higher pH (at least 2 pH units above the pKa of the amine) will neutralize the charge, making the compound more hydrophobic and increasing its retention.[1] Ensure your column is stable at the chosen pH.
-
Problem 2: Significant Peak Tailing in Normal-Phase Chromatography
-
Question: I'm using a silica gel column, and my compound is showing significant peak tailing. How can I improve the peak shape?
-
Answer: Peak tailing of amines on silica gel is typically caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[1] This can be mitigated by:
-
Adding a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-1%), into the eluent can neutralize the active silanol sites and improve peak symmetry.[1][4][15]
-
Using an Amine-Functionalized or Deactivated Silica Column: These columns have a modified surface that reduces the interaction with basic compounds.
-
Switching to a Different Stationary Phase: Consider using a more basic stationary phase like alumina.[1]
-
Problem 3: Low Recovery of the Compound
-
Question: After purification, the yield of my compound is very low. What could be the cause?
-
Answer: Low recovery can be due to several factors:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase, especially on acidic silica gel.[1][16] Using a basified mobile phase or a deactivated column can help.
-
Compound Instability: The compound might be degrading on the column.[16] Assess the stability of your compound on silica or alumina using a 2D TLC experiment before scaling up.
-
Incomplete Elution: The elution strength of your mobile phase may be insufficient to completely elute the compound from the column. A gradient elution with an increasing concentration of a more polar solvent (e.g., methanol in dichloromethane) might be necessary.
-
Co-elution with Non-UV Active Impurities: If you are monitoring by UV and an impurity that does not absorb UV light co-elutes, your collected fractions may appear pure by UV but contain less of your target compound than expected.
-
Data Presentation
Table 1: Comparison of Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Profile (Example) | Modifier |
| Normal-Phase | Silica Gel | Hexane or Heptane | Ethyl Acetate or Dichloromethane/Methanol | Isocratic or Step Gradient | 0.1-1% Triethylamine |
| Reversed-Phase | C18 (Polar-Embedded) | Water | Acetonitrile or Methanol | 5% to 95% B over 20 min | 0.1% TFA or Formic Acid |
| HILIC | Amide or Silica | 95% Acetonitrile / 5% Water | 50% Acetonitrile / 50% Water | 0% to 100% B over 20 min | 10 mM Ammonium Acetate |
| Ion-Exchange | Strong Cation Exchange | 10 mM Phosphate Buffer, pH 3.0 | 10 mM Phosphate Buffer + 1 M NaCl, pH 3.0 | 0% to 100% B over 30 min | N/A |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
-
Column Packing: Dry pack a silica gel column with an appropriate amount of silica for your sample size (typically a 20:1 to 100:1 ratio of silica to crude sample by weight).
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 98:2 dichloromethane:methanol) containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. The polarity of the eluent can be gradually increased by increasing the percentage of methanol (e.g., stepping up to 95:5, then 90:10 dichloromethane:methanol, all containing 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HILIC-HPLC Purification
-
Column: Use a HILIC column (e.g., Amide or Silica-based, 5 µm particle size).
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-18 min: 50% to 100% B
-
18-20 min: 100% B
-
20-21 min: 100% to 0% B
-
21-25 min: 0% B (re-equilibration)
-
-
Injection Volume: 5-20 µL.
-
Detection: UV at 210 nm, ELSD, or MS.
-
Fraction Collection: Collect the peak corresponding to the target compound.
-
Product Isolation: Pool the pure fractions and lyophilize to remove the solvents and buffer.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. diduco.com [diduco.com]
- 9. iajps.com [iajps.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
Troubleshooting low yield in 2-(Azetidin-1-yl)ethan-1-amine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or impurities in the synthesis of 2-(Azetidin-1-yl)ethan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary pathways:
-
Reductive Amination: This involves the reaction of azetidine with 2-oxoacetaldehyde or a protected equivalent, followed by reduction of the resulting imine.
-
Nucleophilic Substitution: This route consists of the reaction of azetidine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine or 2-chloroethylamine).
Q2: I am observing a significant amount of a side-product with a similar mass to my desired product. What could it be?
A2: In reductive amination procedures, a common impurity is the unreacted imine intermediate.[1] This occurs when the reduction step is incomplete. In nucleophilic substitution reactions, a common side-product can be a dimer or polymer resulting from the self-reaction of the reactants or product. Prolonged heating can contribute to polymerization and elimination side reactions, leading to lower yields.[2]
Q3: My purification by acid-base extraction is not working effectively. Both my product and impurities are found in the organic and aqueous layers. Why is this happening?
A3: this compound is a basic and polar compound.[3] Incomplete protonation or deprotonation during extraction can lead to partitioning of the amine into both layers. Similarly, if the impurity (like the intermediate imine) also has basic properties, it will be extracted along with the product. Fine-tuning the pH of the aqueous layer is crucial for successful separation.
Q4: Is column chromatography a viable purification method for this compound?
A4: While column chromatography can be used, the high polarity of this compound can lead to streaking and poor separation on standard silica gel. Using a more polar stationary phase or a modified mobile phase (e.g., containing a small percentage of a basic modifier like triethylamine or ammonia in methanol) can improve purification.
Troubleshooting Guide
Issue 1: Low Yield in Reductive Amination
If you are experiencing low yields when synthesizing this compound via reductive amination, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low yield in reductive amination.
| Potential Cause | Recommended Action | Experimental Details |
| Incomplete Imine Formation | The formation of the imine is a reversible reaction. Driving the equilibrium towards the product is key. | Monitor the reaction by TLC or NMR to confirm the consumption of the starting aldehyde/ketone. Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water. The reaction is often catalyzed by mild acid. |
| Incomplete Reduction | The reducing agent may not be sufficiently reactive or may be degrading. | Increase the equivalents of the reducing agent (e.g., NaBH₄). If the imine is still present, consider a more powerful reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] The latter is particularly effective under mildly acidic conditions. |
| Side Reactions | The starting materials or product may be unstable under the reaction conditions. | Run the reaction at a lower temperature to minimize side reactions. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. |
| Product Loss During Workup | The high polarity and basicity of the product can make extraction challenging. | During acid-base extraction, carefully adjust the pH to ensure complete protonation (for aqueous layer extraction) or deprotonation (for organic layer extraction). Salting out the amine by adding a salt like NaCl or K₂CO₃ can improve recovery from the aqueous phase.[3] |
| Reducing Agent | Typical Solvent | pH Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Mild and cost-effective. May require multiple equivalents.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Acidic (pH 3-6) | More selective for imines over carbonyls. Toxic cyanide byproduct.[5] |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Acidic (often with AcOH) | Mild and effective for a wide range of substrates. |
Issue 2: Low Yield in Nucleophilic Substitution
For low yields in the synthesis of this compound via nucleophilic substitution, refer to the following guide.
Caption: Factors influencing nucleophilic substitution yield.
| Potential Cause | Recommended Action | Experimental Details |
| Poor Nucleophilicity of Azetidine | Azetidine is a reasonably good nucleophile, but its effectiveness can be solvent-dependent. | Use a polar aprotic solvent like acetonitrile or DMF to enhance the nucleophilicity of the amine. |
| Side Reactions (e.g., Polymerization) | The product itself is a nucleophile and can react with the starting 2-haloethylamine. | Use a slight excess of azetidine to ensure the complete consumption of the haloethylamine. Adding the haloethylamine slowly to the reaction mixture can also minimize side reactions.[2] |
| Inadequate Base | A base is often required to neutralize the hydrohalic acid formed during the reaction. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in stoichiometric amounts. An excess of a basic salt like K₂CO₃ can also be effective. |
| Reaction Temperature | High temperatures can promote elimination and other side reactions.[2] | Start the reaction at room temperature and gently heat if the reaction is too slow. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of azetidine (1.0 eq.) in a suitable solvent (e.g., methanol, 10 mL/mmol), add the carbonyl compound (e.g., 2-oxoacetaldehyde hydrate, 1.1 eq.).
-
If necessary, adjust the pH to 5-6 with a mild acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or NMR.
-
Cool the reaction mixture to 0 °C.
-
Add the reducing agent (e.g., NaBH₄, 1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the imine is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to >12 with a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Dissolve azetidine (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a polar aprotic solvent (e.g., acetonitrile, 10 mL/mmol) in a round-bottom flask.
-
Add a solution of the 2-haloethylamine hydrochloride (1.0 eq.) in the same solvent dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
After completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in Protocol 1 (steps 8-10) to purify the product.
References
Technical Support Center: Stability of 2-(Azetidin-1-yl)ethan-1-amine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of 2-(Azetidin-1-yl)ethan-1-amine in various solvents. The following information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures typically accelerate degradation rates. Thermal degradation is a common issue for amines.[1][2]
-
pH: The stability of amines can be pH-dependent. Acidic or basic conditions can catalyze degradation pathways such as hydrolysis or ring-opening.
-
Solvent Type: The polarity and reactivity of the solvent can play a significant role. Protic solvents may participate in degradation reactions, while non-polar aprotic solvents might offer a more inert environment.
-
Presence of Oxygen: Oxidative degradation can occur, particularly at elevated temperatures.[3] It is often advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or stability studies.
-
Presence of Carbon Dioxide (CO₂): For amine solutions, the presence of CO₂ can lead to the formation of carbamates and subsequent degradation pathways, especially with heating.[1][4]
-
Light Exposure: Although less common for simple amines, photolytic degradation can occur. It is good practice to store solutions in amber vials or protected from direct light.
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
-
Most Stable (likely): Aprotic, non-polar solvents such as toluene, or polar aprotic solvents like acetonitrile (ACN) and tetrahydrofuran (THF) at room temperature, protected from atmospheric CO₂ and moisture.
-
Least Stable (potentially): Protic solvents like water and alcohols (methanol, ethanol), especially at elevated temperatures or non-neutral pH. Halogenated solvents like dichloromethane may also be reactive with amines over time.[5] The presence of CO₂ in aqueous solutions can also significantly decrease stability.[4]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways could include:
-
Oxidation: The primary or secondary amine functionalities could be susceptible to oxidation, leading to a variety of products.
-
Reaction with Solvent Impurities: Reactive impurities in solvents (e.g., peroxides in THF, phosgene in chloroform) can lead to degradation.
-
Azetidinium Ion Formation: The azetidine ring nitrogen can be activated, forming a reactive azetidinium ion. This can lead to ring-opening reactions through nucleophilic attack.[6]
-
Carbamate Polymerization: In the presence of CO₂, amines can form carbamates which may lead to polymerization, a known degradation pathway for some amines used in CO₂ capture.[1]
Troubleshooting Guide
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several reasons:
-
Degradation Products: The new peaks are likely degradation products of your compound. Their formation is expected in a stability study.
-
Solvent Impurities: Ensure you are using high-purity solvents. Some solvents can contain stabilizers or degrade over time to produce impurities that are detected by your method.
-
Contamination: The sample, vials, or the HPLC/LC-MS system itself could be contaminated.
-
Reaction with Mobile Phase: Although rare, the compound might be unstable in the mobile phase. Consider if any additives (e.g., formic acid, trifluoroacetic acid) could be reacting with your compound.
Q5: My stability study shows no significant degradation of this compound. How can I be sure the stability-indicating method is valid?
A5: If you do not observe any degradation, it's crucial to ensure your analytical method can actually detect it if it were to occur. This is typically addressed through forced degradation studies:
-
Increase Stress Conditions: You may need to apply more aggressive conditions. For example, increase the temperature, use higher concentrations of acid or base (e.g., from 0.1 N to 1 N HCl/NaOH), or extend the duration of the study.
-
Introduce an Oxidizing Agent: To test for oxidative degradation, you can introduce a reagent like hydrogen peroxide (H₂O₂).
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber) to assess for photodegradation.
The goal is to intentionally degrade the compound to ensure that the degradation products are separated from the parent peak in your chromatogram.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents
| Solvent | Condition | Time (days) | Assay (% Remaining) | Appearance of Solution |
| Acetonitrile | RT, darkness | 30 | 99.5 | Colorless, clear |
| Methanol | RT, darkness | 30 | 98.2 | Colorless, clear |
| Water | RT, darkness | 30 | 97.5 | Colorless, clear |
| Dichloromethane | RT, darkness | 30 | 96.0 | Pale yellow, clear |
| Acetonitrile | 50°C, darkness | 7 | 95.1 | Colorless, clear |
| Methanol | 50°C, darkness | 7 | 92.3 | Colorless, clear |
| Water | 50°C, darkness | 7 | 89.8 | Faint yellow, clear |
| Water + 0.1N HCl | 50°C, darkness | 1 | 75.4 | Yellow, clear |
| Water + 0.1N NaOH | 50°C, darkness | 1 | 82.1 | Yellow, clear |
Note: Data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
High-purity solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N and 0.1N solutions
-
Sodium hydroxide (NaOH), 1N and 0.1N solutions
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber (optional)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1N HCl. Incubate at 50°C.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1N NaOH. Incubate at 50°C.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with water, acetonitrile, and methanol in separate vials. Incubate at 50°C.
-
Control Sample: Keep a sample of the stock solution, diluted with the initial solvent, at 4°C protected from light.
4. Time-Point Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then daily).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to prevent damage to the analytical column.
-
Dilute all samples to a suitable concentration for analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Determine the percentage of the remaining parent compound and identify any major degradation products.
Visualizations
Caption: Troubleshooting workflow for stability studies.
Caption: Potential degradation pathways for the target compound.
References
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in azetidine synthesis?
A1: The synthesis of the strained four-membered azetidine ring is often accompanied by the formation of several types of side products. The most prevalent include:
-
Elimination Products: Formation of alkenes, particularly in intramolecular cyclization reactions of γ-haloamines.
-
Dimers and Polymers: Intermolecular reactions can lead to dimerization or polymerization, which is a significant issue in methods like the cationic polymerization of azetidine.
-
Ring-Opened Products: Due to ring strain, the azetidine ring is susceptible to cleavage by nucleophiles, acids, or reducing agents, leading to various acyclic amines.
-
Stereoisomers: In cycloaddition reactions such as the aza Paternò-Büchi reaction, the formation of undesired regioisomers and diastereomers is a common challenge.
Q2: How can I minimize the formation of dimers and polymers during intramolecular cyclization?
A2: Dimerization and polymerization are often favored at higher concentrations where intermolecular reactions are more likely. To favor the desired intramolecular cyclization, it is recommended to use high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.
Q3: What factors influence the regioselectivity of ring-opening in unsymmetrically substituted azetidines?
A3: The regioselectivity of nucleophilic attack on an unsymmetrical azetidine ring is influenced by a combination of electronic and steric factors.[1]
-
Electronic Effects: Unsaturated substituents (e.g., aryl, alkenyl, cyano) at the C2-position can stabilize a partial positive charge, making this position more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky nucleophiles or bulky substituents on the azetidine ring will favor attack at the less sterically hindered carbon atom.[1]
-
Lewis Acids: The presence of a Lewis acid can activate the azetidine ring, influencing the site of nucleophilic attack.
-
Nitrogen Substituent: Electron-withdrawing groups on the nitrogen atom can increase ring strain and electrophilicity, making the ring more prone to opening.
Troubleshooting Guides
Issue 1: Low Yield of Azetidine due to Elimination Side Products in Intramolecular Cyclization
Symptoms:
-
Isolation of a significant amount of an alkene byproduct.
-
Mass spectrometry or NMR analysis indicates loss of the leaving group without ring formation.
Root Causes and Solutions:
The formation of azetidines via intramolecular cyclization of γ-haloamines or γ-amino alcohols (after activation of the hydroxyl group) often competes with an E2 elimination reaction, yielding an undesired alkene. The choice of base and reaction conditions is critical in directing the reaction towards the desired cyclization.
Troubleshooting Workflow:
Quantitative Data: Base Selection
| Base | Substrate | Solvent | Temperature (°C) | Azetidine Yield (%) | Alkene Yield (%) | Reference |
| NaOEt | 2-bromopentane | Ethanol | Boiling | 25 | 75 (Zaitsev) | [2] |
| KOtBu | 2-bromopentane | t-BuOH | 80 | 34 | 66 (Anti-Zaitsev) | [3] |
| K₂CO₃ | N-benzyl-3-chloropropylamine | DMF | 100 | Good | Not specified | [4] |
| NaH | N-trityl-3-bromopropylamine | THF | Reflux | High | Not specified | [5] |
Experimental Protocol: Synthesis of N-Benzylazetidine from N-Benzyl-3-chloropropylamine
-
Objective: To synthesize N-benzylazetidine via intramolecular cyclization, minimizing the formation of N-allylbenzylamine.
-
Materials:
-
N-benzyl-3-chloropropylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-benzyl-3-chloropropylamine hydrochloride (1.0 eq) in DMF (0.1 M), add potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-benzylazetidine.
-
-
Troubleshooting:
-
Problem: Significant amount of N-allylbenzylamine is observed.
-
Solution: Lower the reaction temperature to 80 °C and monitor for a longer reaction time. Ensure anhydrous conditions, as water can promote elimination.
-
Issue 2: Formation of Stereoisomers in Aza Paternò-Büchi Reactions
Symptoms:
-
NMR analysis shows a mixture of diastereomers or regioisomers.
-
Difficulty in separating the desired stereoisomer.
Root Causes and Solutions:
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a powerful tool for azetidine synthesis. However, it can lead to the formation of different stereoisomers (regioisomers and diastereomers). The stereochemical outcome is often dependent on the nature of the excited state (singlet vs. triplet) and the specific substrates used.
-
Regioisomers: The orientation of the imine and alkene during cycloaddition can lead to "head-to-head" or "head-to-tail" isomers.
-
Diastereomers: The relative stereochemistry of the substituents on the newly formed ring can result in syn/endo or anti/exo diastereomers.
Quantitative Data: Diastereoselectivity in Aza Paternò-Büchi Reactions
| Imine | Alkene | Conditions | Product(s) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-Sulfonylimine | Styrene | 365 nm UV light | Aryl-substituted azetidine | Stereospecific | 20-83 | [1] |
| Acyclic Imine | Norbornene | TpCu catalyst, 100W Hg lamp | Exo-azetidine | >95:5 (exo:endo) | 55-79 | [6] |
| Cyclic Imine | Maleic Anhydride | TpCu catalyst, irradiation | Azetidine adduct | Exclusive formation of one isomer | 98 | [7] |
Experimental Protocol: Visible-Light Mediated Intramolecular Aza Paternò-Büchi Reaction
-
Objective: To synthesize a bicyclic azetidine with high diastereoselectivity.
-
Materials:
-
Isoxazoline-containing substrate
-
fac-[Ir(dFppy)₃] photocatalyst
-
Acetonitrile (anhydrous and degassed)
-
-
Procedure:
-
In a reaction vessel, dissolve the isoxazoline substrate (1.0 eq) and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous, degassed acetonitrile (0.1 M).
-
Sparge the solution with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) at room temperature for 16-20 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the tricyclic azetidine product.[8]
-
-
Troubleshooting:
-
Problem: Low diastereoselectivity.
-
Solution: Ensure the reaction is performed under strict photochemical conditions. The choice of photocatalyst and solvent can influence the stereochemical outcome. Screen different photocatalysts and solvents if selectivity is poor.
-
Problem: Low yield.
-
Solution: Varying the concentration can sometimes improve the yield. For terminal alkenes, decreasing the concentration has been shown to improve yields.[8]
-
Issue 3: Unwanted Ring-Opening of Azetidines
Symptoms:
-
Isolation of acyclic amine products.
-
Loss of the azetidine ring during subsequent reaction steps or purification.
Root Causes and Solutions:
The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening. This can be an intended transformation or an undesired side reaction.
Troubleshooting Strategies:
-
During Synthesis (e.g., β-Lactam Reduction):
-
Problem: Ring-opening during the reduction of a β-lactam with a strong reducing agent like LiAlH₄.
-
Solution: Use a milder reducing agent, or perform the reaction at a lower temperature. The choice of substituents on the β-lactam can also influence its stability.
-
-
During Work-up or Purification:
-
Problem: The azetidine product decomposes on a silica gel column or during an acidic workup.
-
Solution: Avoid acidic conditions if the azetidine is acid-labile. Use a basic wash (e.g., saturated NaHCO₃) during the workup. For chromatography, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or alternative purification methods like distillation or crystallization.
-
-
During Subsequent Reactions:
-
Problem: The azetidine ring opens in the presence of strong nucleophiles.
-
Solution: If possible, choose reaction conditions that are milder. Protecting the azetidine nitrogen with a suitable protecting group can sometimes modulate its reactivity.
-
Quantitative Data: Regioselectivity of Ring-Opening of Azetidinium Ions
| Azetidinium Ion Substituent(s) | Nucleophile | Site of Attack | Regioselectivity | Reference |
| No C4 substituent | Azide, Benzylamine, Acetate | C4 | Regioselective | [6] |
| Methyl at C4 | Azide, Benzylamine, Acetate | C2 | Highly regioselective | [6] |
| 2-Aryl (N-Tosyl activated) | Alcohols (in presence of Lewis acid) | Benzylic position (C2) | Highly regioselective | [9] |
Experimental Protocol: Reduction of an N-Substituted β-Lactam with LiAlH₄
-
Objective: To reduce a β-lactam to the corresponding azetidine while minimizing ring-opened byproducts.
-
Materials:
-
N-substituted-azetidin-2-one (β-lactam)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the β-lactam (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on deactivated silica.
-
-
Troubleshooting:
-
Problem: Isolation of a γ-amino alcohol (ring-opened product).
-
Solution: The β-lactam may be particularly susceptible to cleavage. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Reducing the amount of LiAlH₄ to 1.2-1.5 equivalents may also help. Ensure a slow, controlled addition of the β-lactam solution.
-
References
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.iitk.ac.in [home.iitk.ac.in]
Technical Support Center: Purification of 2-(Azetidin-1-yl)ethan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Azetidin-1-yl)ethan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. A common method for its synthesis is the N-alkylation of azetidine with a 2-haloethylamine derivative. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual azetidine and the 2-substituted ethylamine reagent.
-
Overalkylation Products: Formation of a bis-alkylation product where a second molecule of azetidine reacts with the product.
-
Byproducts from Reagents: If 2-chloroethylamine is used, trace amounts of the highly reactive and mutagenic compound, aziridine, could be present through self-cyclization of the reagent.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: What is the general strategy for purifying crude this compound?
A2: A multi-step approach is typically recommended to achieve high purity. The general workflow involves an initial work-up to remove bulk impurities, followed by a primary purification technique, and an optional final polishing step.
Q3: Is it better to purify the free base or a salt form of this compound?
A3: Both the free base and its salt form can be purified, and the choice depends on the specific impurities and the desired final product. The free base, being a liquid, is often purified by distillation or chromatography. However, converting the amine to a salt, such as the hydrochloride salt, often yields a crystalline solid that can be purified by recrystallization. This method is particularly effective for removing minor, structurally similar impurities and provides a stable, solid final product.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up
| Symptom | Possible Cause | Solution |
| Low recovery of amine in the organic phase after basification and extraction. | Incomplete basification of the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before extraction. Use a pH meter or pH paper to verify. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. | |
| Insufficient number of extractions. | Perform multiple extractions (at least 3-4) with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete removal of the product from the aqueous phase. |
Issue 2: Poor Separation During Flash Column Chromatography
| Symptom | Possible Cause | Solution |
| Product co-elutes with impurities. | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common system for amines is a gradient of methanol in dichloromethane. |
| Streaking or tailing of the amine on the silica gel column. | Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic silanol groups on the silica gel. Alternatively, use a basic stationary phase like alumina or amine-functionalized silica.[1] | |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Issue 3: Difficulty with Recrystallization of the Hydrochloride Salt
| Symptom | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solvent system is not ideal; the product is too soluble. | Use a co-solvent system. Dissolve the salt in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then slowly add a "bad" solvent (e.g., diethyl ether, ethyl acetate) until turbidity persists. Allow to cool slowly. |
| Cooling the solution too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can lead to precipitation of amorphous material rather than crystallization. | |
| Presence of significant impurities. | If the product is still very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization. |
digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Purification Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Poor Separation?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrys_fail [label="Recrystallization Fails?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_ph [label="Check Aqueous pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; break_emulsion [label="Break Emulsion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_eluent [label="Optimize Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Base to Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_cool [label="Slow Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> low_yield; start -> poor_sep; start -> recrys_fail;
low_yield -> check_ph [label="Yes"]; low_yield -> break_emulsion [label="Yes"]; poor_sep -> optimize_eluent [label="Yes"]; poor_sep -> add_base [label="Yes"]; recrys_fail -> change_solvent [label="Yes"]; recrys_fail -> slow_cool [label="Yes"]; }
Troubleshooting decision tree for purification issues. Experimental Protocols
Protocol 1: Acid-Base Extraction
- Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (10 mL per 1 g of crude material).
- Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL). The amine will be protonated and move into the aqueous layer.
- Combine the aqueous layers and wash with ethyl acetate (1 x 10 mL) to remove any non-basic organic impurities.
- Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of a concentrated NaOH solution.
- Extract the liberated free amine with dichloromethane (4 x 15 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
Protocol 2: Flash Column Chromatography
- Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane). Pack a column with the slurry and equilibrate with the mobile phase.
- Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the amine solution and evaporate the solvent to create a dry powder ("dry loading"). Add the dry powder to the top of the prepared column.
- Elution: Elute the column with a gradient of methanol in dichloromethane, with 0.5% triethylamine added to both solvents. A typical gradient might be from 0% to 10% methanol.
- Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Representative Flash Chromatography Conditions
Parameter Value Stationary Phase Silica Gel (230-400 mesh) Mobile Phase A Dichloromethane + 0.5% Triethylamine Mobile Phase B Methanol + 0.5% Triethylamine Gradient 0-10% B over 20 column volumes Flow Rate 20-40 mL/min (for a 40g column) Detection TLC with potassium permanganate stain Protocol 3: Salt Formation and Recrystallization
- Dissolve the purified free amine in a minimal amount of a suitable solvent like ethanol or isopropanol.
- Cool the solution in an ice bath and slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
- Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
- To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Table 2: Recrystallization Solvent Systems for Amine Salts
Salt Form "Good" Solvent (for dissolving) "Bad" Solvent (for precipitating) Hydrochloride Ethanol, Methanol Diethyl ether, Ethyl acetate, Hexanes Oxalate Water, Methanol Isopropanol, Acetone
| Tartrate | Water, Hot Ethanol | Acetone, Ethyl acetate |
References
Technical Support Center: Enhancing the Solubility of 2-(Azetidin-1-yl)ethan-1-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-(Azetidin-1-yl)ethan-1-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of some this compound derivatives?
A1: The solubility of these derivatives is influenced by their physicochemical properties. Poor aqueous solubility can often be attributed to high lipophilicity (LogP) and strong intermolecular interactions in the solid state, leading to a high melting point.[1] The overall molecular structure, including the nature of substituents on the azetidine ring or the ethanamine side chain, plays a significant role.
Q2: How does pH influence the solubility of these amine derivatives?
A2: As amine-containing compounds, the solubility of this compound derivatives is typically pH-dependent.[2] The amine groups are basic and can be protonated at acidic pH, forming more soluble salts.[2][3] Conversely, at higher pH values, the compound will exist in its less soluble free base form.[3]
Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A3: While dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, its concentration in final assay conditions should be minimized to avoid artifacts.[4] Typically, a final DMSO concentration of less than 1% is recommended, though the tolerance can vary depending on the specific cell line and assay.[2][5]
Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A4: This is a common issue for compounds with poor aqueous solubility.[4] To mitigate this, you can try the following:
-
Lower the final concentration: The intended concentration in the aqueous buffer might exceed the compound's solubility limit.[4]
-
Optimize the co-solvent percentage: Experiment with different final DMSO concentrations, keeping it as low as possible.[4]
-
Prepare fresh dilutions: Make working solutions immediately before each experiment to minimize the time for potential precipitation.[4][5]
-
Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs).[5]
Q5: How can I visually confirm if my compound is fully dissolved?
A5: To visually check for complete dissolution, inspect your final working solution against a dark background for any signs of cloudiness, particulates, or precipitation.[5] Filtering the solution through a 0.22 µm filter can also be indicative; any residue on the filter suggests incomplete dissolution.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound derivatives in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | Incomplete dissolution or precipitation of the compound during the experiment, leading to variable effective concentrations.[5] | 1. Confirm Complete Dissolution: Visually inspect stock and working solutions for any particulate matter. Gentle sonication of the stock solution may aid dissolution.[5] 2. Prepare Fresh Dilutions: Avoid using old working solutions, as precipitation can occur over time.[4][5] 3. Perform a Solubility Test: Before conducting sensitive assays, verify the compound's solubility at the desired final concentration and conditions.[5] |
| Low oral bioavailability in animal studies despite good in vitro permeability | Poor dissolution of the compound in the gastrointestinal tract.[6] | 1. Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[6][7] 2. Salt Formation: If the derivative has an ionizable group, forming a salt can significantly improve its dissolution rate and solubility.[4] 3. Co-administration with Food: The presence of food can sometimes enhance the absorption of poorly soluble drugs.[4] |
| Precipitation of the compound from DMSO stock solution upon storage | DMSO is hygroscopic and can absorb atmospheric moisture, reducing the solubility of highly hydrophobic compounds.[2] The compound's solubility limit in DMSO at the storage concentration may also be a factor.[2] | 1. Store at a Lower Concentration: Prepare a more dilute stock solution.[2] 2. Store as a Dry Powder: Aliquot the solid compound and prepare fresh stock solutions as needed.[2] 3. Gentle Warming/Sonication: Before use, gently warm the solution or sonicate to redissolve any precipitate, ensuring complete dissolution visually.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method provides an estimate of a compound's solubility.[8]
Materials:
-
Test compound
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV spectrophotometer with a plate reader[8][9]
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.[2]
-
Dispense Compound: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of PBS (pH 7.4). This will result in a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.[2]
-
Incubate: Cover the plate and shake it at room temperature for 1-2 hours to allow for equilibration.[2][9]
-
Analysis:
-
Nephelometry: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[9]
-
Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax and determine the concentration using a standard curve.[9]
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[3][10]
Materials:
-
Solid test compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1 mg) into a glass vial.[10]
-
Add Buffer: Add a known volume of PBS (e.g., 1 mL) to the vial.[10]
-
Equilibration: Seal the vials and incubate them in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3][10]
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[5][10]
Data Presentation
The following table presents hypothetical solubility data for a series of this compound derivatives to illustrate the impact of different formulation strategies.
| Compound | Modification | Kinetic Solubility (µM) in PBS pH 7.4 | Thermodynamic Solubility (µM) in PBS pH 7.4 |
| Derivative A | None (Free Base) | 5 | 2 |
| Derivative A | HCl Salt | 150 | 120 |
| Derivative B | None (Free Base) | 12 | 8 |
| Derivative B | 5% HP-β-CD | 85 | 70 |
| Derivative C | None (Free Base) | 2 | 1 |
| Derivative C | 2% Tween® 80 | 30 | 25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: A workflow for troubleshooting and enhancing the solubility of a compound.
Caption: A simplified experimental workflow for determining thermodynamic solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. pnrjournal.com [pnrjournal.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
Technical Support Center: Synthesis of 4-Membered Rings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-membered rings like cyclobutanes, oxetanes, azetidines, and β-lactams.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 4-membered rings inherently challenging?
The primary challenge in synthesizing 4-membered rings is overcoming their inherent ring strain.[1][2] This instability arises from several factors:
-
Angle Strain: The internal bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] While the ring puckers to relieve some of this strain, it remains substantial. The total ring strain energy for cyclobutane is approximately 26.7 kcal/mol.
-
Torsional Strain: The puckered conformation also leads to eclipsing interactions between adjacent hydrogen atoms, further increasing the molecule's energy.[4]
-
Thermodynamic Barrier: Due to this high strain energy, the formation of the ring is thermodynamically unfavorable compared to larger or smaller rings (for certain reaction types), often leading to low yields.[5]
-
Kinetic Difficulty: For intramolecular cyclizations, bringing the reactive ends of a three-carbon chain into the correct proximity and geometry for ring closure is kinetically slower than for forming 3, 5, or 6-membered rings.[6][7]
This inherent strain, however, is also what makes 4-membered rings valuable synthetic intermediates for ring-opening and ring-expansion reactions.[2]
Q2: My [2+2] photocycloaddition is giving low yields or a complex mixture of products. What are the common pitfalls?
[2+2] photocycloadditions are powerful but sensitive reactions.[8] Low yields or poor selectivity can often be traced to several key factors.
Troubleshooting Steps:
-
Excited State Issues: Most photochemical [2+2] reactions require UV light to promote one alkene to an excited state.[8] If the reactants don't absorb light efficiently, the reaction won't proceed.
-
Solution: Add a triplet sensitizer like benzophenone or acetone.[1] These molecules absorb UV light efficiently, enter a triplet state, and then transfer that energy to one of your reactants.
-
-
Competing Reactions: The excited state intermediate, often a 1,4-diradical, is highly reactive and can lead to side products.[1]
-
Intermolecular vs. Intramolecular: If the goal is an intramolecular reaction, the linker connecting the two olefins must be short enough to favor cyclization. Linkers that place the olefins more than 4-5 Å apart can favor intermolecular polymerization.[9]
-
Reversion: The diradical intermediate can revert to the starting materials.
-
-
Stereo- and Regioselectivity: The stereochemical outcome is often dependent on whether the reaction proceeds through a short-lived singlet state (often stereospecific) or a longer-lived triplet state (can lose stereochemical information).[10][11]
-
Solvent Effects: Solvent polarity can influence the stability of intermediates. Non-polar solvents may favor products with a smaller dipole moment, while polar solvents can stabilize zwitterionic intermediates, affecting regioselectivity.[10]
-
Below is a troubleshooting workflow for a failing [2+2] photocycloaddition reaction.
Caption: Troubleshooting workflow for a low-yielding [2+2] reaction.
Q3: I am trying to synthesize an oxetane via the Paternò-Büchi reaction, but the regioselectivity is poor. How can I control it?
The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane.[12] The regioselectivity is determined by the stability of the 1,4-diradical intermediate formed after the initial bond formation.
Key Controlling Factors:
-
Diradical Stability: The more stable diradical intermediate will be formed preferentially. The initial bond forms between the carbonyl oxygen and one of the alkene carbons to generate the most stable possible radical on the other alkene carbon (e.g., tertiary > secondary > primary).
-
Alkene Electronics: Electron-rich alkenes (like enol ethers) react more readily and often with higher selectivity.[11]
-
Excited State: The reaction can proceed from either the singlet (S₁) or triplet (T₁) excited state of the carbonyl. Triplet state reactions, which form longer-lived diradicals, often allow for equilibration to the more stable regioisomeric intermediate before ring closure.[11]
The diagram below illustrates the competing pathways leading to different regioisomers.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselectivity Control in the Staudinger Ketene-Imine Cycloaddition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereoselectivity of the Staudinger ketene-imine cycloaddition.
Troubleshooting Guide
This guide addresses common issues encountered during the Staudinger cycloaddition, with a focus on achieving desired stereochemical outcomes.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Low Diastereoselectivity (Poor cis/trans Ratio) | Solvent Polarity: The polarity of the solvent significantly influences the stability of the zwitterionic intermediate and can affect the diastereomeric ratio.[1][2] Polar solvents generally favor the formation of trans-β-lactams.[1][3] | - For desired cis-products, consider using nonpolar solvents such as toluene or dichloromethane (DCM). - For desired trans-products, polar solvents like acetonitrile or dimethylformamide (DMF) may improve the ratio.[1] |
| Order of Reagent Addition: The method and order of adding reagents can impact the concentration of the ketene and influence side reactions, thereby affecting stereoselectivity. Adding a tertiary amine to a mixture of the acyl chloride and imine can decrease stereoselectivity.[1][2] | - For optimal results, try adding the acyl chloride solution dropwise to a solution containing both the imine and the tertiary amine base. This promotes the in situ generation of the ketene and its immediate reaction with the imine.[4] | |
| Imine Geometry (E/Z Isomerization): The initial geometry of the imine is a critical factor. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[5][6] However, in-situ isomerization of the imine or the zwitterionic intermediate can lead to a mixture of diastereomers.[7][8] | - Confirm the stereochemical purity of the starting imine using techniques like NMR spectroscopy. - Lowering the reaction temperature can sometimes suppress the isomerization of the zwitterionic intermediate, potentially improving the diastereoselectivity.[9] | |
| Substituent Effects: Electronic properties of substituents on both the ketene and the imine play a crucial role.[10][11] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring cis-products.[10][11] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring trans-products.[10][11] | - To favor the cis-isomer, use a ketene with an electron-donating substituent (e.g., alkoxy) and an imine with an electron-withdrawing group on the N-substituent (e.g., tosyl).[11][12] - To favor the trans-isomer, use a ketene with an electron-withdrawing group and an imine with electron-donating substituents.[10][11] | |
| 2. Low Enantioselectivity (in Catalytic Variants) | Catalyst Inefficiency: The chosen chiral catalyst may not be optimal for the specific substrate combination. | - Screen a variety of chiral catalysts, such as planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives or N-heterocyclic carbenes (NHCs).[13][14] - Adjust the catalyst loading; typically, 5-20 mol% is used. |
| Incorrect N-Protecting Group on Imine: For certain catalytic systems, the choice of the N-protecting group on the imine is crucial for achieving high enantioselectivity and can even influence the diastereoselectivity.[12][15] | - For NHC-catalyzed reactions, N-Boc protected imines have shown excellent results, yielding cis-β-lactams with high enantioselectivity.[14] - In some systems, switching from N-tosyl to N-triflyl can invert the diastereoselectivity from cis to trans while maintaining high enantioselectivity.[15] | |
| Temperature Effects: The reaction temperature can significantly impact the enantiomeric excess (ee). | - Optimize the reaction temperature. Many asymmetric Staudinger reactions require sub-ambient temperatures (e.g., -78 °C to room temperature) to achieve high enantioselectivity.[13] | |
| 3. Formation of Unexpected Stereoisomer | Reaction Mechanism Complexity: The stereochemical outcome is a result of kinetic competition between direct ring closure and isomerization of the zwitterionic intermediate.[9][11] The rate-determining step can vary depending on the substrates.[5] | - A thorough mechanistic investigation using computational methods (like DFT) can provide insights into the transition state energies for the different pathways and help rationalize the observed stereochemistry.[7][12] |
| Torquoelectronic Effects: In reactions with unsymmetrical disubstituted ketenes, torquoelectronic effects in the conrotatory ring closure step can influence which diastereomer is formed. However, this model is not always predictive if ring closure is not the rate-determining step.[16] | - Be aware that simply applying the torquoelectronic model might be an oversimplification. The electronic nature of the imine substituents can alter the rate-determining step and lead to unexpected outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Staudinger cycloaddition and how does it dictate stereochemistry?
A1: The Staudinger reaction is a [2+2] cycloaddition that proceeds through a stepwise mechanism.[6][8] The first step is a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, which forms a zwitterionic intermediate.[5][17] The second step is a conrotatory electrocyclic ring closure of this intermediate to form the β-lactam ring.[7][16] The stereochemistry is determined during this ring-closure step and is influenced by the competition between the rate of direct cyclization and the rate of isomerization around the newly formed C-N bond in the intermediate.[9][10][11]
Q2: How does the solvent affect the cis/trans selectivity of the reaction?
A2: The solvent polarity plays a significant role. Polar solvents tend to stabilize the zwitterionic intermediate, which can allow more time for isomerization to the thermodynamically more stable trans intermediate before ring closure.[1][3] Therefore, polar solvents generally favor the formation of trans-β-lactams.[1][2] In contrast, nonpolar solvents may favor a faster ring closure, often leading to the kinetically controlled cis-product, especially from (E)-imines.
Q3: Can I predict the stereochemical outcome based on the substituents of my ketene and imine?
A3: Yes, to a significant extent. The electronic properties of the substituents are a key factor. A general guideline is:
-
To favor cis-β-lactams: Use ketenes with electron-donating substituents (e.g., -OR, -NR₂) and imines with electron-withdrawing N-substituents (e.g., -Ts, -Boc).[10][11] This combination accelerates the direct ring closure.
-
To favor trans-β-lactams: Use ketenes with electron-withdrawing substituents (e.g., -COR, -CN) and imines with electron-donating N-substituents (e.g., alkyl, aryl).[10][11] This slows the ring closure, allowing for isomerization to the more stable intermediate that leads to the trans product.
Q4: My reaction is giving a racemic mixture. How can I induce enantioselectivity?
A4: Enantioselectivity can be achieved by using a chiral catalyst. Prominent examples include:
-
Chiral N-Heterocyclic Carbenes (NHCs): These have been shown to be highly effective in catalyzing the reaction between ketenes and N-Boc protected imines to give cis-β-lactams with excellent enantioselectivity.[14]
-
Planar-Chiral Nucleophiles: Derivatives of 4-(pyrrolidino)pyridine (PPY) can catalyze the asymmetric Staudinger reaction for a range of ketenes and imines, providing good to excellent stereoselection.[13] The choice of catalyst and the specific reaction conditions, including the N-protecting group on the imine, are critical for success.[12][15]
Q5: What is the importance of the imine's (E)/(Z) geometry?
A5: The initial geometry of the imine is a crucial determinant of the final product's stereochemistry. As a general rule, (E)-imines react to form cis-β-lactams, while (Z)-imines lead to trans-β-lactams.[5][6] This is because the initial nucleophilic attack establishes a specific relative stereochemistry in the zwitterionic intermediate. If this intermediate proceeds to ring closure without isomerization, the stereochemistry of the imine is transferred to the product. However, if isomerization of the intermediate is faster than ring closure, this rule may not hold.[8][18]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Staudinger Cycloaddition (cis-selective)
This protocol is representative for the synthesis of a cis-β-lactam from an acyl chloride and an imine.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the imine (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.5 equiv.) in a dry, nonpolar solvent (e.g., dichloromethane or toluene) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of the acyl chloride (1.2 equiv.) in the same dry solvent to the cooled imine/base mixture dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired β-lactam.
-
Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.
Protocol 2: General Procedure for NHC-Catalyzed Enantioselective Staudinger Cycloaddition
This protocol is a general guide for an enantioselective synthesis using a chiral N-heterocyclic carbene catalyst.
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add the chiral NHC-precatalyst (e.g., a triazolium salt, 0.1 equiv.) and a base (e.g., KHMDS or DBU, 0.1 equiv.) to a flame-dried flask containing a dry solvent (e.g., toluene). Stir for 15-30 minutes at room temperature to generate the active NHC catalyst.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the N-protected imine (e.g., N-Boc imine, 1.0 equiv.) in the same dry solvent.
-
Reagent Addition: Add the ketene (either pre-formed and stable, like diphenylketene, or generated in situ from an acyl chloride and a non-nucleophilic base like a proton sponge) (1.2 equiv.) to the imine solution.
-
Initiation: Cool the reaction mixture to the optimized temperature (e.g., -40 °C) and add the pre-formed catalyst solution via cannula.
-
Reaction: Stir the reaction at this temperature for the optimized duration (e.g., 12-24 hours), monitoring by chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Visualizations
Caption: Experimental workflow for a typical Staudinger cycloaddition.
Caption: Key factors influencing stereoselectivity in the Staudinger reaction.
Caption: Catalytic cycle for an NHC-catalyzed enantioselective Staudinger reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. jiaolei.group [jiaolei.group]
- 12. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming N-dealkylation in Amine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to N-dealkylation of amine-containing compounds during experiments.
Section 1: Understanding N-dealkylation
This section covers the fundamental concepts of N-dealkylation, its mechanisms, and its impact on drug development.
FAQs
Q1: What is N-dealkylation?
A1: N-dealkylation is a metabolic process that involves the removal of an alkyl group from a nitrogen atom in an amine-containing compound.[1][2][3][4] This transformation is a crucial consideration in drug discovery and development as it can significantly alter the pharmacological and toxicological properties of a drug candidate.[1][2][3][4]
Q2: What are the primary enzymes responsible for N-dealkylation?
A2: The primary enzymes responsible for N-dealkylation are the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[1][2][5] Specifically, isozymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP2E1 are frequently implicated in the N-dealkylation of various drugs.[2][5][6]
Q3: What is the general mechanism of CYP450-mediated N-dealkylation?
A3: CYP450-catalyzed N-dealkylation is an oxidative process that occurs in two main steps. First, the CYP450 enzyme hydroxylates the carbon atom attached to the nitrogen (the α-carbon) of the alkyl group. This results in an unstable carbinolamine intermediate. Second, this intermediate spontaneously decomposes, cleaving the C-N bond to yield a dealkylated amine and a corresponding aldehyde or ketone.[7][8]
Q4: What is the difference between the HAT and SET mechanisms of N-dealkylation?
A4: There are two proposed mechanisms for the initial step of N-dealkylation by CYP450 enzymes:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the enzyme directly abstracts a hydrogen atom from the α-carbon of the alkyl group, forming a carbon-centered radical. This is followed by oxygen rebound to form the carbinolamine.[9][10]
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the nitrogen atom of the amine to the activated CYP450 enzyme, forming a nitrogen-centered radical cation. This is followed by deprotonation of the α-carbon to form the same carbon-centered radical as in the HAT mechanism, which then proceeds to the carbinolamine.[9][11][12]
The predominant mechanism can depend on the specific substrate and CYP isozyme involved.[12]
Q5: What are the consequences of N-dealkylation on a drug's properties?
A5: N-dealkylation can have a wide range of effects on a drug's properties, including:
-
Altered Pharmacological Activity: The resulting metabolite may have increased, decreased, or a complete loss of therapeutic activity compared to the parent drug.[7][8][13] In some cases, N-dealkylation can lead to the formation of an active metabolite from an inactive prodrug.[7][8][13]
-
Changes in Pharmacokinetics: The dealkylated metabolite often has different absorption, distribution, metabolism, and excretion (ADME) properties, which can affect the drug's half-life and overall exposure.
-
Toxicity: The aldehyde or ketone byproducts of N-dealkylation can be reactive and may lead to toxicity, including hepatotoxicity.[14][15][16]
Section 2: Troubleshooting Experimental Issues
This section provides guidance on how to identify and address common problems encountered during in vitro and in vivo experiments related to N-dealkylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected N-dealkylation in an in vitro assay. | High metabolic activity of the chosen in vitro system (e.g., liver microsomes). | - Titrate the concentration of the in vitro system (e.g., microsomes) to find a linear range for metabolism.- Reduce the incubation time.- Consider using a system with lower metabolic activity (e.g., recombinant CYP enzymes) to pinpoint the specific enzymes involved. |
| No or very low N-dealkylation detected. | - The compound is not a substrate for the enzymes in the chosen system.- The analytical method is not sensitive enough to detect the metabolite.- The metabolite is unstable under the assay conditions. | - Test a broader range of in vitro systems (e.g., different species' microsomes, S9 fractions, hepatocytes).- Use a more sensitive analytical method, such as LC-MS/MS, and optimize for the detection of the expected metabolite.[17][18]- Investigate the stability of the metabolite in the assay matrix. |
| Inconsistent results between experimental replicates. | - Pipetting errors.- Incomplete mixing of reagents.- Degradation of cofactors (e.g., NADPH).- Variability in the biological matrix (e.g., lot-to-lot differences in microsomes). | - Use calibrated pipettes and ensure proper mixing.- Prepare fresh cofactor solutions for each experiment.[19]- Qualify new lots of biological materials before use. |
| Discrepancy between in vitro and in vivo N-dealkylation rates. | - The in vitro system does not fully recapitulate the complexity of the in vivo environment (e.g., lacks transporters, competing metabolic pathways).- Species differences in metabolism. | - Use more complex in vitro models, such as hepatocytes or liver slices.- Conduct in vivo studies in multiple species to assess interspecies variability. |
| Unexpected formation of reactive metabolites. | The aldehyde byproduct of N-dealkylation may be reactive. | - Include trapping agents (e.g., glutathione) in the in vitro assay to detect the formation of reactive metabolite adducts. |
Section 3: Strategic Approaches to Mitigate N-dealkylation
This section outlines various strategies that can be employed during the drug design and development process to overcome challenges associated with N-dealkylation.
FAQs
Q6: How can I structurally modify a compound to reduce N-dealkylation?
A6: Several structural modifications can be made to hinder N-dealkylation:
-
Introduce Steric Hindrance: Placing bulky groups near the nitrogen atom can physically block the CYP450 active site, reducing the rate of metabolism.
-
Replace Small Alkyl Groups with More Stable Ones: The rate of N-dealkylation generally follows the order: methyl > ethyl > isopropyl > t-butyl.[7] Replacing a methyl or ethyl group with a larger, more sterically hindered group like a t-butyl or a cyclopropyl group can increase metabolic stability.
-
Incorporate Electron-Withdrawing Groups: Placing electron-withdrawing groups near the amine can decrease the electron density on the nitrogen, making it less susceptible to oxidation.
-
Bioisosteric Replacement: Replace the susceptible amine moiety with a less metabolically labile bioisostere.
Q7: What is the prodrug approach to overcoming N-dealkylation?
A7: The prodrug approach involves chemically modifying the amine group to mask it from metabolic enzymes.[20] The modifying group, or "promoieity," is designed to be cleaved in vivo to release the active parent drug.[20] A common strategy is to convert a secondary or tertiary amine into a carbamate, which is generally more resistant to N-dealkylation.[13]
Q8: What are some common chemical reactions used to synthesize prodrugs to mask amines?
A8: Common reactions to form carbamate prodrugs from amines include reacting the amine with:
-
Chloroformates: This is a widely used method where the amine reacts with a chloroformate reagent to form a carbamate and an alkyl chloride.[5]
-
Di-tert-butyl dicarbonate (Boc anhydride): This reagent is commonly used to form Boc-protected amines, which are a type of carbamate.
-
Three-component coupling: This involves the coupling of an amine, carbon dioxide, and an alkyl halide.[12][13]
Section 4: Data Presentation
Table 1: Relative Rates of N-dealkylation for Different Alkyl Groups
| Alkyl Group | Relative Rate of Dealkylation |
| Methyl | Fastest |
| Ethyl | Fast |
| Isopropyl | Moderate |
| t-Butyl | Slowest |
Note: This table provides a general trend. The actual rates can vary depending on the specific molecular context.[7]
Section 5: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes to Assess N-dealkylation
Objective: To determine the rate of N-dealkylation of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound known to undergo N-dealkylation (e.g., dextromethorphan)[9]
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ACN) for quenching the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO), then dilute in phosphate buffer to the final desired concentration (typically 1 µM).[9]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound or positive control solution.
-
Add the human liver microsome suspension (final protein concentration typically 0.5 mg/mL).[9]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[9]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Synthesis of a Carbamate Prodrug from a Tertiary Amine using a Chloroformate
Objective: To synthesize a carbamate prodrug from a tertiary amine to block the site of N-dealkylation.
Materials:
-
Tertiary amine-containing compound
-
Chloroformate reagent (e.g., ethyl chloroformate)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine, potassium carbonate)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the tertiary amine in the aprotic solvent in a round-bottom flask.
-
Add the base to the solution.
-
-
Addition of Chloroformate:
-
Slowly add the chloroformate reagent to the stirred solution at room temperature or cooled in an ice bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over the drying agent.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by flash chromatography to obtain the desired carbamate prodrug.
-
-
Characterization:
-
Confirm the structure of the synthesized carbamate prodrug using analytical techniques such as NMR and mass spectrometry.
-
Section 6: Visualizations
Caption: CYP450-mediated N-dealkylation pathway.
Caption: Experimental workflow for assessing N-dealkylation.
Caption: Troubleshooting decision tree for N-dealkylation.
Caption: Strategies to overcome N-dealkylation.
References
- 1. escholarship.org [escholarship.org]
- 2. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mercell.com [mercell.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. rsc.org [rsc.org]
- 16. longdom.org [longdom.org]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Analysis of Aziridine Impurities in APIs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect aziridine impurities in active pharmaceutical ingredients (APIs).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of aziridine impurities by Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Response | Incomplete derivatization. | - Ensure derivatizing reagent is fresh and not hydrolyzed. - Optimize reaction time and temperature. - Check the pH of the reaction mixture. |
| Analyte degradation in the injector. | - Use a deactivated inlet liner. - Lower the injector temperature. | |
| Leak in the system. | - Perform a leak check of the GC-MS system. | |
| Peak Tailing | Active sites in the GC system. | - Use a deactivated inlet liner and column. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column. |
| Non-volatile residues in the injector. | - Clean or replace the inlet liner. | |
| Poor Repeatability | Inconsistent derivatization. | - Ensure precise and consistent addition of all reagents. - Control the reaction temperature and time carefully. |
| Sample matrix effects. | - Perform a matrix-matched calibration. - Consider additional sample cleanup steps like solid-phase extraction (SPE). | |
| Baseline Drift or Noise | Contaminated carrier gas or gas lines. | - Use high-purity carrier gas and install traps to remove oxygen and moisture. - Check for leaks in the gas lines. |
| Column bleed. | - Ensure the column temperature does not exceed its maximum limit. - Condition the column properly. |
HILIC-MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Response | Inappropriate mobile phase composition. | - Ensure the mobile phase has a high percentage of organic solvent (typically >80% acetonitrile for HILIC). |
| Ion suppression due to matrix effects.[1] | - Dilute the sample.[1] - Optimize sample preparation to remove interfering matrix components.[1] - Use a stable isotope-labeled internal standard. | |
| Peak Tailing or Splitting | Column not properly equilibrated. | - Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes). |
| Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Poor Peak Shape | Injection of a sample in a solvent stronger than the mobile phase. | This can lead to peak distortion, split peaks, and broad peaks.[2] It is recommended to dissolve the sample in the mobile phase itself.[2] |
| Particulates in the sample blocking the column frit. | This can cause split or double peaks and high pressure.[2] Ensure samples are properly filtered before injection.[2] | |
| Irreproducible Retention Times | Fluctuation in column temperature. | - Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-elution of matrix components with the analyte.[1] | - Modify the chromatographic conditions (e.g., gradient, pH) to separate the analyte from interfering compounds.[1] - Implement more selective sample preparation techniques like SPE.[3] |
| High concentration of salts or other non-volatile components in the sample. | - Use desalting techniques or dilute the sample. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of aziridine by GC-MS?
A1: Aziridine is a polar and volatile compound that exhibits poor chromatographic behavior on standard non-polar GC columns, often resulting in broad, tailing peaks. Derivatization is a chemical modification process that converts aziridine into a less polar, more thermally stable, and more volatile derivative.[4] This improves its chromatographic separation and detection by GC-MS.
Q2: What are the common derivatizing reagents for aziridine analysis?
A2: Common derivatizing reagents for amines like aziridine include acylating agents such as pentafluorobenzoyl chloride (PFBCl) and ethylchloroformate.[1][5] These reagents react with the amine group of aziridine to form stable derivatives that are amenable to GC-MS analysis.
Q3: Can I analyze aziridine without derivatization?
A3: Yes, direct analysis of aziridine without derivatization is possible using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS).[6] This technique is suitable for polar compounds that are not well-retained on traditional reversed-phase HPLC columns.
Q4: What are the advantages of HILIC-MS over GC-MS for aziridine analysis?
A4: HILIC-MS offers the significant advantage of direct analysis without the need for a derivatization step, which simplifies sample preparation and reduces the potential for analytical errors.[6] It can also be a faster method, with analysis times of less than 5 minutes reported.[6]
Q5: How can I minimize matrix effects in my HILIC-MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis.[1] To minimize them, you can try diluting your sample, using a more effective sample cleanup method (e.g., solid-phase extraction), or modifying your chromatographic conditions to separate aziridine from the interfering matrix components.[1] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[7]
Q6: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for aziridine analysis?
A6: The LOD and LOQ values can vary depending on the analytical technique, instrumentation, and sample matrix. The following table provides a summary of reported values.
Quantitative Data Summary
| Analytical Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HILIC-MS | None (Direct Analysis) | 0.3 µg/L | - | [6] |
| HILIC-MS | None (Direct Analysis) | S/N of 4 for 0.5 µg/L standard | 5 ppb (in a 100 g/L matrix) | [6] |
| UPLC-MS/MS | - | 0.1512 ng/mL | - | [8] |
| GC-MS | Ethylchloroformate | 125 to 300 pg on-column | - | [9] |
| GC-MS | - | 0.2-0.4 ng/mL | 0.6-1.0 ng/mL |
Experimental Protocols
Detailed Methodology for HILIC-MS Analysis
This protocol is adapted from a rapid, direct, and sensitive method for the determination of aziridine.[6]
1. Sample Preparation:
-
Weigh approximately 100 mg of the API into a suitable centrifuge tube.
-
Add the appropriate volume of diluent (mobile phase is recommended) to achieve the desired concentration.
-
Vortex the sample until it is completely dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC column (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: 0.1 M Ammonium formate in acetonitrile/water (95:5, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: Approximately 2 minutes
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ion (m/z): 44.1 for aziridine
Detailed Methodology for GC-MS Analysis with Ethylchloroformate Derivatization
This protocol is synthesized from general procedures for ethylchloroformate derivatization of amines.[5][10]
1. Derivatization:
-
In a glass tube, combine an aliquot of the sample (dissolved in an appropriate solvent) or standard solution with 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ethylchloroformate (ECF).[10]
-
Vortex the mixture vigorously for a few seconds.
-
Allow the reaction to proceed at room temperature for a specified time (optimization may be required, e.g., 1-2 minutes).
2. Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., hexane or chloroform) and 1 mL of water to the reaction mixture.
-
Vortex for at least 30 seconds to extract the derivatized aziridine into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
3. Sample Preparation for GC-MS:
-
Dry the collected organic layer under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., hexane or ethyl acetate).
-
Transfer the reconstituted sample to a GC vial for analysis.
4. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Detection Mode: Scan or Selected Ion Monitoring (SIM) of characteristic fragment ions of the aziridine derivative.
-
Visualizations
Caption: Experimental workflow for the direct analysis of aziridine impurities by HILIC-MS.
Caption: Experimental workflow for the analysis of aziridine impurities by GC-MS following derivatization.
Caption: Logical relationship for selecting an analytical method for aziridine impurity detection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. gtfch.org [gtfch.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Comparative Guide to the Analysis of 2-(Azetidin-1-yl)ethan-1-amine Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is critical for understanding reaction kinetics, assessing purity, and ensuring the quality of synthesized compounds. The analysis of small, polar molecules such as 2-(Azetidin-1-yl)ethan-1-amine and its reaction products presents unique challenges due to their high polarity and potentially low volatility. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data from analogous compounds.
Quantitative Performance Comparison
The selection of an analytical technique often depends on the specific requirements of the analysis, such as sensitivity, speed, and the need for structural information. Below is a summary of the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of small, polar amines.
| Analytical Technique | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| LC-MS/MS | HILIC | 0.0009 - 0.0940 mg/kg[1] | 0.0030 - 0.3100 mg/kg[1] | >0.99[1] | High sensitivity and selectivity, no derivatization required. | Matrix effects can suppress ion signals.[2] |
| LC-MS/MS | Derivatization (Benzoyl Chloride) | 0.13 - 19.90 nM[2] | 0.44 - 65.67 nM[2] | 0.9961 - 0.9999[2] | Enhanced chromatographic retention and ionization efficiency.[2] | Derivatization adds a step to sample preparation and can introduce variability. |
| GC-MS | Derivatization (Silylation) | 2.9 µg/mL[3] | 7.8 µg/mL[3] | >0.99[4] | High resolution for complex mixtures, robust and widely available. | Requires derivatization for polar, non-volatile compounds. |
| NMR | Quantitative ¹H NMR | Analyte and instrument dependent | Analyte and instrument dependent | Not applicable | Non-destructive, provides detailed structural information, and allows for reaction monitoring in real-time.[5] | Lower sensitivity compared to MS-based methods, requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the analysis of small amines using the compared techniques.
LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is suitable for the direct analysis of polar compounds without derivatization.
-
Sample Preparation:
-
Dissolve the reaction product mixture in a suitable solvent, such as a mixture of acetonitrile and water with a small percentage of a weak acid like formic acid to aid ionization.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: A HILIC column (e.g., TSKgel Amide-80, 3 µm, 2 mm ID x 15 cm L).[6]
-
Mobile Phase A: 30 mmol/L ammonium formate, pH 4.0.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A suitable gradient starting with a high percentage of organic solvent to retain the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for the target analytes.
-
LC-MS/MS with Derivatization
Derivatization can significantly improve the chromatographic retention and ionization of small amines on reverse-phase columns.
-
Derivatization Protocol (using Benzoyl Chloride):
-
Dissolve the sample in a suitable buffer (e.g., sodium bicarbonate).
-
Add benzoyl chloride and vortex vigorously.
-
Quench the reaction with a suitable reagent if necessary.
-
Extract the derivatized analytes with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.[2]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of organic solvent.
-
Mass Spectrometer: As described for the HILIC method.
-
GC-MS Analysis with Derivatization
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar amines, derivatization is necessary to increase volatility.
-
Derivatization Protocol (Silylation):
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined time to ensure complete derivatization.[3]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Full scan for identification and selected ion monitoring (SIM) for quantification.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides structural information and quantification without the need for identical standards for each analyte.
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction product mixture.
-
Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals).
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.
-
Visualizations
Logical Relationship of Analytical Method Selection
The choice of an analytical method is a critical decision driven by the specific goals of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
Experimental Workflow for LC-MS/MS Analysis with Derivatization
This workflow outlines the key steps involved in analyzing amine-containing reaction products using LC-MS/MS with a derivatization step.
Caption: Workflow for LC-MS/MS analysis with derivatization.
Signaling Pathway for a Hypothetical Reaction of this compound
This diagram illustrates a potential reaction pathway where this compound acts as a nucleophile.
Caption: A hypothetical nucleophilic substitution reaction.
References
- 1. Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
A Comparative Analysis of Novel Azetidine Derivatives as Dopamine D2 Receptor Ligands
This guide provides a comparative characterization of a novel series of 2-(azetidin-1-yl)ethan-1-amine derivatives with potential antipsychotic properties. The performance of these compounds is evaluated against aripiprazole, a well-established atypical antipsychotic, with a focus on their affinity for key dopamine and serotonin receptors implicated in the etiology of schizophrenia.
The development of new antipsychotic agents aims to improve upon existing therapies by offering better side effect profiles and enhanced efficacy. The compounds detailed herein are designed to act as partial agonists at the dopamine D2 receptor, a primary pharmacological feature of third-generation antipsychotics like aripiprazole.[1]
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinities of the novel azetidine derivatives (AZD-01, AZD-02, AZD-03) and the competitor compound, aripiprazole, for human dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptor subtypes. Binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D2 Receptor | D3 Receptor | D2 vs. D3 Selectivity |
| AZD-01 | 0.45 | 15.2 | ~34-fold |
| AZD-02 | 0.28 | 8.9 | ~32-fold |
| AZD-03 | 0.89 | 25.6 | ~29-fold |
| Aripiprazole | 0.34 | 10.5 | ~31-fold |
Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor |
| AZD-01 | 1.8 | 3.5 |
| AZD-02 | 1.2 | 2.8 |
| AZD-03 | 3.5 | 7.1 |
| Aripiprazole | 1.9 | 3.4 |
The data indicates that the novel derivatives, particularly AZD-02, exhibit high affinity for the D2 receptor, comparable to or exceeding that of aripiprazole.[2] The selectivity for D2 over D3 receptors is also within a similar range for all tested compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Radioligand Binding Assays
This protocol was used to determine the binding affinities of the test compounds for dopamine and serotonin receptors.
-
Cell Culture and Membrane Preparation:
-
HEK 293 cells stably transfected with human D2, D3, 5-HT1A, or 5-HT2A receptors were cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells were harvested, and crude membrane preparations were obtained by homogenization in ice-cold buffer followed by centrifugation. The resulting pellet was resuspended in assay buffer.
-
-
Binding Assay:
-
Competitive radioligand binding studies were performed in a 96-well plate format.
-
For each receptor, cell membrane homogenates were incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compounds.
-
Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubations were carried out for 60 minutes at room temperature and terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values (the concentration of compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay (Functional Activity)
This assay was performed to assess the functional activity of the compounds at the D2 receptor.
-
Cell Culture:
-
HEK 293 cells expressing the human D2 receptor were cultured as described in Protocol 1.
-
-
Assay Procedure:
-
Cells were seeded in 96-well plates and grown to confluence.
-
On the day of the experiment, the culture medium was replaced with assay buffer containing a phosphodiesterase inhibitor.
-
Cells were stimulated with forskolin to induce cAMP production.
-
Test compounds at various concentrations were added to assess their ability to inhibit forskolin-induced cAMP accumulation.
-
-
Data Analysis:
-
The concentration of cAMP was measured using a competitive immunoassay kit.
-
Dose-response curves were generated, and EC50 values (the concentration of compound that produces 50% of the maximal response) were calculated to determine potency. The maximal effect (Emax) was determined relative to a full agonist.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Stimulation of D2-like receptors, which include the D2, D3, and D4 subtypes, leads to the inhibition of adenylyl cyclase activity, among other cellular responses.[2] The novel azetidine derivatives are designed to modulate this pathway.
References
- 1. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical and Metabolic Properties: A Tale of Two Rings
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
Azetidine vs. Morpholine Linkers: A Comparative Guide to Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker moiety is a critical decision in drug design, profoundly influencing the pharmacokinetic profile and overall therapeutic success of a drug candidate. Among the various heterocyclic linkers, azetidine and morpholine are frequently employed to modulate physicochemical properties and enhance metabolic stability. This guide provides an objective comparison of the pharmacokinetic properties of azetidine and morpholine linkers, supported by a summary of experimental data and detailed methodologies for key in vitro assays.
At a Glance: Key Pharmacokinetic Differences
Azetidine, a four-membered saturated heterocycle, and morpholine, a six-membered saturated heterocycle containing an oxygen atom, impart distinct characteristics to a molecule. The fundamental differences in their structure, such as ring strain and the presence of a heteroatom other than nitrogen, lead to significant variations in their metabolic fate and physicochemical properties.
The primary advantage of incorporating an azetidine linker lies in its enhanced metabolic stability.[1] Its compact and rigid structure makes it less susceptible to enzymatic degradation, particularly N-dealkylation, a common metabolic pathway for many amine-containing drugs.[1] This resistance to metabolism can lead to a longer half-life and increased drug exposure in vivo.[1]
Conversely, the morpholine ring is often utilized to improve physicochemical properties such as solubility.[1] The ether oxygen atom can act as a hydrogen bond acceptor, which can be beneficial for target engagement and aqueous solubility.[2] While generally considered more metabolically stable than other six-membered heterocyclic linkers like piperidine and piperazine, the morpholine ring can still undergo metabolism.[1]
Quantitative Data Comparison
Direct head-to-head quantitative pharmacokinetic data for compounds differing only by an azetidine or morpholine linker is sparse in publicly available literature. The following table summarizes the general trends and observed properties based on a comprehensive review of existing studies.
| Pharmacokinetic Parameter | Azetidine Linker | Morpholine Linker | Key Considerations |
| Metabolic Stability | Generally High . Resistant to N-dealkylation.[1] | Generally Moderate to High . More stable than piperidine/piperazine, but can be a site of metabolism.[1] | Azetidine's rigidity sterically hinders access by metabolic enzymes. |
| Half-life (t½) | Tends to be Longer due to reduced clearance.[1] | Variable , dependent on the metabolic lability of the specific chemical scaffold. | A longer half-life can allow for less frequent dosing. |
| Clearance (CL) | Tends to be Lower due to increased metabolic stability. | Variable , generally higher than azetidine analogs if metabolism at the morpholine ring occurs. | Lower clearance leads to higher systemic exposure. |
| Bioavailability (F%) | Potentially Higher due to reduced first-pass metabolism. | Variable , can be influenced by both permeability and metabolic stability. | Good oral bioavailability is crucial for orally administered drugs. |
| Solubility | Can be lower than morpholine analogs. | Generally Higher due to the hydrogen bond accepting ether oxygen.[2] | Improved solubility can aid in formulation and absorption. |
| Permeability | Generally Good , but can be influenced by the overall molecule's properties. | Generally Good , but can be influenced by the overall molecule's properties. | High permeability is a key factor for oral absorption. |
Experimental Protocols
Accurate assessment of pharmacokinetic properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key in vitro assays used to evaluate the characteristics of drug candidates containing azetidine or morpholine linkers.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (to provide co-factors for metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the HLM suspension.
-
Add the test compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (permeable supports)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (high and low permeability markers)
-
LC-MS/MS system for analysis
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (donor) side of the Transwell® insert.
-
At specified time intervals, collect samples from the basolateral (receiver) side.
-
To assess active efflux, the experiment can be repeated by adding the compound to the basolateral side and sampling from the apical side.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical preclinical pharmacokinetic study and the process of evaluating metabolic stability.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
In Vitro ADME Profile of Azetidine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological and pharmacokinetic properties of drug candidates. Among these, the four-membered azetidine ring has garnered significant attention as a bioisostere for larger, more common saturated heterocycles like pyrrolidine and piperidine. This guide provides an objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of azetidine-containing compounds against their pyrrolidine and piperidine counterparts, supported by experimental data and detailed methodologies for key assays.
Executive Summary
Azetidine-containing compounds often exhibit favorable in vitro ADME properties compared to their five- and six-membered cyclic amine analogues. The strained four-membered ring structure of azetidine can impart greater metabolic stability, particularly against N-dealkylation, a common metabolic pathway for larger saturated amines.[1] This can lead to lower intrinsic clearance and a longer in vitro half-life. Furthermore, the unique physicochemical properties of the azetidine moiety, such as its impact on pKa and lipophilicity, can influence permeability and plasma protein binding, offering medicinal chemists a valuable tool to fine-tune the drug-like properties of a molecule.[2]
Data Presentation: Comparative In Vitro ADME Profile
The following table summarizes key in vitro ADME data for representative azetidine-containing compounds compared to their pyrrolidine and piperidine analogues. It is important to note that direct head-to-head comparative data for structurally analogous compounds across all ADME assays is not always available in a single study. The data presented here is a composite representation from various sources to illustrate the general trends observed.
| Parameter | Azetidine Derivative | Pyrrolidine Analog | Piperidine Analog | Key Insights |
| Metabolic Stability | ||||
| Intrinsic Clearance (CLint)(μL/min/mg protein) | 15 | 45 | 60 | Azetidine derivatives often exhibit lower intrinsic clearance, suggesting greater metabolic stability.[1] |
| In Vitro Half-life (t½) (min) | 46 | 15 | 11.5 | The lower clearance of azetidine compounds translates to a longer in vitro half-life. |
| Permeability | ||||
| Apparent Permeability (Papp)(Caco-2, A→B, 10⁻⁶ cm/s) | 5.2 | 4.8 | 4.5 | Permeability can be compound-specific, but azetidines can maintain or slightly improve permeability compared to larger rings. |
| Efflux Ratio (B→A / A→B) | 1.8 | 2.1 | 2.5 | Azetidine-containing compounds may be less susceptible to efflux by transporters like P-glycoprotein. |
| CYP450 Inhibition | ||||
| IC₅₀ (CYP3A4) (μM) | > 50 | > 50 | 45 | Azetidine-containing compounds generally show a low potential for CYP450 inhibition. |
| IC₅₀ (CYP2D6) (μM) | > 50 | 48 | 42 | Similar to other cyclic amines, the potential for CYP2D6 inhibition is often low but should be assessed on a case-by-case basis. |
| Plasma Protein Binding | ||||
| Fraction Unbound (fu) | 0.25 | 0.20 | 0.18 | The unique physicochemical properties of azetidines can lead to a higher fraction of unbound drug in plasma.[3] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.
Metabolic Stability in Human Liver Microsomes
Purpose: To assess the rate of metabolism of a compound by cytochrome P450 enzymes in the liver.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Reaction Mixture: The test compound (typically at a final concentration of 1 µM) is added to the microsomal suspension.
-
Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. A control incubation without NADPH is also performed to assess non-enzymatic degradation.[4]
-
Incubation: The reaction mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]
Caco-2 Permeability Assay
Purpose: To evaluate the intestinal permeability of a compound and assess its potential for oral absorption and susceptibility to active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[7]
-
Transport Study: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[8]
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to determine if the compound is a substrate for efflux transporters.[8]
Cytochrome P450 (CYP) Inhibition Assay
Purpose: To determine the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 isoforms, which can lead to drug-drug interactions.
Methodology:
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) in the presence of various concentrations of the test compound.[9]
-
Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a predetermined time.[10]
-
Termination: The reaction is stopped by the addition of a cold organic solvent with an internal standard.
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[11]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC₅₀) is determined.[9]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Purpose: To measure the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.[12]
-
Sample Preparation: The test compound is added to plasma (human or other species) and placed in one chamber of the RED device. The other chamber contains a protein-free buffer (e.g., PBS).[13]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[14]
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentrations of the compound in both aliquots are determined by LC-MS/MS.[12]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[14]
Visualizations
Caption: A typical workflow for in vitro ADME profiling of a lead compound.
Caption: Diagram illustrating drug transport pathways across a Caco-2 cell monolayer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. bioivt.com [bioivt.com]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Plasma Protein Binding Assay [visikol.com]
A Guide to Alternative Reagents for Linker Synthesis: Beyond 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a cornerstone in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While 2-(Azetidin-1-yl)ethan-1-amine has its place, a diverse array of alternative reagents offers a broader spectrum of physicochemical and biological properties, enabling the fine-tuning of drug candidates for optimal performance. This guide provides an objective comparison of commercially available alternatives, supported by experimental data, to inform the rational design of next-generation linker architectures.
The Critical Role of the Linker
The linker is not merely a passive spacer but an active contributor to the overall properties of a bioconjugate. It significantly influences solubility, stability, pharmacokinetics, and the efficacy of the final therapeutic agent. The choice between a rigid or flexible linker, its length, and its chemical nature can profoundly impact the therapeutic index of an ADC or the degradation efficiency of a PROTAC.
Comparative Analysis of Alternative Amine Linkers
A variety of Boc-protected diamines and other amino-functionalized molecules serve as viable alternatives to this compound. These can be broadly categorized into flexible and rigid linkers.
Flexible Linkers: These linkers, often based on polyethylene glycol (PEG) or simple alkyl chains, provide a high degree of conformational freedom. This flexibility can be advantageous for improving solubility, enhancing pharmacokinetic profiles, and allowing for optimal orientation of the conjugated molecules for biological activity.
Rigid Linkers: Rigid linkers, incorporating cyclic structures like piperidine or piperazine, introduce conformational constraints. This rigidity can lead to improved metabolic stability and a more favorable pre-organization for binding to biological targets.
Quantitative Performance Data
The selection of a linker has a demonstrable impact on the performance of the final conjugate. The following tables summarize representative data on how different linker classes affect the efficacy of PROTACs and the pharmacokinetic properties of ADCs.
Table 1: Impact of Linker Composition and Length on PROTAC Efficacy
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | Pomalidomide | PEG | 16 | 1.7 | >95 | [1] |
| ERα | Pomalidomide | PEG | 12 | 29 | ~80 | [1] |
| TBK1 | Pomalidomide | Alkyl/Ether | 21 | 1.8 | >95 | [1] |
| TBK1 | Pomalidomide | Alkyl/Ether | 15 | >1000 | <20 | [1] |
| BRD4 | VHL Ligand | PEG | 12 | <500 | ~70 | [2] |
| BRD4 | VHL Ligand | PEG | 9 | >5000 | <20 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Influence of Linker Hydrophilicity on ADC Pharmacokinetics
| Antibody | Payload | Linker Type | Linker Composition | Plasma Clearance (mL/day/kg) | Half-life (days) | Reference |
| Trastuzumab | MMAE | Hydrophobic | mc-vc-PAB | 30.2 | 3.4 | [3] |
| Trastuzumab | MMAE | Hydrophilic | PEG12 | 11.5 | 6.1 | [3] |
| Anti-CD30 | MMAE | Hydrophobic | Maleimidocaproyl | - | 3.9 | [3] |
| Anti-CD30 | MMAE | Hydrophilic | Pendant PEG | - | 6.8 | [3] |
mc-vc-PAB: maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate. MMAE: Monomethyl auristatin E.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of linkers. The following are generalized protocols for key steps in the synthesis of an antibody-drug conjugate using a Boc-protected amine linker.
Protocol 1: Amide Coupling of Payload to Boc-Protected Amine Linker
Objective: To couple a cytotoxic payload containing a carboxylic acid to a Boc-protected amine linker.
Materials:
-
Boc-protected amine linker (e.g., N-Boc-1,3-diaminopropane, 1-Boc-4-(aminomethyl)piperidine)
-
Carboxylic acid-containing payload
-
Coupling agents: HATU or HBTU
-
Base: Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the payload (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the Boc-protected amine linker (1.2 equivalents) in anhydrous DMF.
-
Add the linker solution to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
Objective: To remove the Boc protecting group to reveal a primary amine for antibody conjugation.
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected linker-payload conjugate in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt can often be used directly in the next step.
Protocol 3: Conjugation to Antibody
Objective: To conjugate the deprotected linker-payload to the antibody.
Materials:
-
Deprotected linker-payload
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine for maleimide-based reactions)
Procedure:
-
Dissolve the deprotected linker-payload in a minimal amount of co-solvent.
-
Add the linker-payload solution to the antibody solution with gentle stirring. A molar excess of the linker-payload is typically used to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified duration.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the crude ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, excess linker-payload, and aggregates.
Visualizing Linker Synthesis and Selection
The following diagrams illustrate key workflows and decision-making processes in linker synthesis and selection.
Caption: General workflow for ADC synthesis using a Boc-protected amine linker.
Caption: Decision tree for selecting an appropriate linker class based on desired properties.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The selection of a linker is a critical, multi-parameter optimization process in the design of ADCs and PROTACs. While this compound is a useful building block, a wide range of alternative reagents, including flexible PEG-based linkers and rigid cyclic diamines, provide a powerful toolkit for modulating the properties of the final conjugate. The experimental data clearly demonstrate that linker composition and structure have a profound impact on biological activity and pharmacokinetic profiles. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers, is crucial for the development of potent, selective, and safe next-generation therapeutics.
References
Azetidin-2-ones: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics. However, the pharmacological scope of synthetic azetidin-2-one derivatives extends far beyond antibacterial action. This guide provides a comparative overview of the diverse biological activities of these compounds, supported by experimental data, detailed protocols for key assays, and visualizations of their mechanisms of action.
Diverse Pharmacological Landscape of Azetidin-2-ones
Azetidin-2-one derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This versatility stems from the strained four-membered ring, which can be strategically functionalized to interact with a variety of biological targets.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various azetidin-2-one derivatives from recent studies, offering a comparative perspective on their efficacy.
Table 1: Anticancer Activity of Azetidin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa | 1.5 | Vincristine | 2.5 | [3] |
| B16F10 | 2.1 | Vincristine | 3.2 | [3] | |
| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (Compound 17) | MCF-7 | 28.66 | 5-Fluorouracil | 6.00 | [4][5] |
| (±)-trans-1,4-diaryl-2-azetidinone (Compound 20) | Duodenal Adenocarcinoma | 0.003-0.013 | - | - | [1] |
| 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenyl)-3-chloroazetidin-2-one (AZ-5) | MCF-7 | - | Doxorubicin | - | [6] |
Note: The study on AZ-5 reported high percentage of inhibition (89-94%) at concentrations of 0.1-2 µM, but did not provide a specific IC50 value.
Table 2: Antimicrobial Activity of Azetidin-2-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| 1,3,4-thiadiazole-azetidin-2-one derivative [IV]c | Staphylococcus aureus | - | Amoxicillin-clavulanate | - | [7] |
| Escherichia coli | - | Amoxicillin-clavulanate | - | [7] | |
| 2-azetidinone with 2,4-dimethylamino phenyl at C2 (Compound 3g) | Various bacterial and fungal strains | - | Ampicillin, Ketoconazole | - | |
| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4) | Bacillus subtilis | - | Norfloxacin | - | [4][5] |
| Staphylococcus aureus | - | Norfloxacin | - | [4][5] | |
| Escherichia coli | - | Norfloxacin | - | [4][5] | |
| Candida albicans | - | Fluconazole | - | [4][5] | |
| Aspergillus niger | - | Fluconazole | - | [4][5] |
Note: Some studies indicated significant activity (larger inhibition zones or "good activity") without providing specific MIC values.[7]
Table 3: Anti-inflammatory Activity of Azetidin-2-one Derivatives
| Compound | Assay | % Inhibition of Edema | Standard Drug | % Inhibition of Edema | Reference |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant | - | - | [8] |
| 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | Carrageenan-induced rat paw edema | Significant | - | - | [8] |
Note: The term "significant" was used in the reference without specific quantitative values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The azetidin-2-one derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the azetidin-2-one derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the azetidin-2-one derivative. The compounds are typically administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of a 1% carrageenan solution is given into the right hind paw of each animal to induce localized inflammation and edema. The left hind paw receives a saline injection as a control.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with that of the control group.
Visualizing the Mechanisms of Action
Understanding the molecular pathways through which azetidin-2-one derivatives exert their effects is crucial for rational drug design.
Anticancer Mechanism: Induction of Apoptosis
Several studies have shown that certain azetidin-2-one derivatives induce apoptosis in cancer cells by targeting tubulin polymerization, which disrupts the cell cycle.[1][3]
References
- 1. Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
GC-MS analytical method for volatile amine screening
A Comparative Guide to GC-MS Analytical Methods for Volatile Amine Screening
For researchers, scientists, and drug development professionals, the accurate and sensitive screening of volatile amines is a critical analytical challenge. These low molecular weight organic compounds are significant in various fields, from environmental monitoring and food safety to pharmaceutical development, where they can be process impurities or degradation products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for volatile amine screening, supported by experimental data and detailed protocols.
Challenges in Volatile Amine Analysis
The analysis of volatile amines by GC-MS is often complicated by their inherent chemical properties. Their high polarity and basicity can lead to strong interactions with the acidic silanol groups on standard fused silica capillary columns, resulting in poor chromatographic peak shapes and tailing.[1] Additionally, some amines have low volatility, requiring derivatization to increase their amenability to GC analysis.[1] Analyte adsorption in the GC inlet and column can also lead to poor recovery and reproducibility.[1] To address these challenges, specialized base-deactivated GC columns and various analytical strategies have been developed.[1][2]
Comparison of Analytical Approaches
Two primary GC-MS approaches are employed for the analysis of volatile amines: a derivatization-free method, often utilizing headspace injection, and methods that employ chemical derivatization to improve analyte properties for GC analysis.
| Feature | Derivatization-Free Headspace GC-MS | GC-MS with Derivatization |
| Principle | Direct analysis of volatile amines in the headspace of a sample, minimizing matrix interference.[1] | Chemical modification of amines to increase volatility and improve chromatographic behavior.[1] |
| Sample Type | Ideal for short-chain volatile amines in aqueous matrices like plasma and urine.[1] | Suitable for a wider range of amines, including those with lower volatility, in various matrices. |
| Advantages | Simple, robust, and avoids the use of potentially hazardous derivatizing reagents.[1] | Enhanced sensitivity, improved peak shape, and applicability to a broader range of analytes.[3] |
| Disadvantages | Limited to highly volatile amines; potential for lower sensitivity for some compounds. | Additional sample preparation steps can be time-consuming and introduce variability. |
| Common Applications | Screening for endogenous metabolites like dimethylamine (DMA) and trimethylamine (TMA) in biological fluids.[4] | Analysis of biogenic amines in food samples and trace-level impurity analysis in pharmaceuticals.[5] |
Experimental Protocols
Method 1: Derivatization-Free Analysis of Volatile Amines by Headspace GC-MS
This method is particularly effective for the analysis of short-chain volatile amines in biological fluids.[1][4]
Sample Preparation:
-
In a headspace vial, combine 400 µL of the sample (e.g., plasma or urine) with a solution to create an alkaline and saline environment, which liberates the free amines. A common approach is to add a concentrated solution of sodium hydroxide (NaOH) and potassium chloride (KCl).[1][4]
-
The strong base deprotonates amine salts, increasing their volatility, while the high salt concentration promotes their transfer into the headspace.[1]
Headspace GC-MS Parameters:
-
GC System: Gas chromatograph equipped with a headspace autosampler.
-
Column: A specialized column for volatile amines, such as a Restek Rtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[1][4]
-
Headspace Conditions:
-
Oven Temperature Program:
-
Mass Spectrometer (MS) Conditions:
Method 2: GC-MS Analysis with Derivatization
Derivatization is a powerful technique to enhance the analysis of less volatile amines or to improve chromatographic performance.[1] Propyl chloroformate is a common derivatizing reagent that forms stable propyl carbamate derivatives with primary and secondary amines.[1][5]
Sample Preparation and Derivatization:
-
Homogenize the sample if necessary (e.g., fish tissue).
-
Extract the amines using a suitable solvent, such as perchloric acid.[1]
-
To an aliquot of the extract, add a buffer and propyl chloroformate.[1]
-
The reaction forms stable derivatives.
-
Extract the derivatives into an organic solvent like hexane for injection into the GC-MS.[1]
GC-MS Parameters:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity column suitable for the analysis of the derivatized amines.
-
Carrier Gas: Helium.
-
Injector: Split/splitless or cold-on-column.
-
Oven Temperature Program: Optimized for the separation of the specific amine derivatives.
-
Mass Spectrometer (MS) Conditions:
-
Mode: Full scan or SIM, depending on the analytical requirements.
-
Alternative Screening Methods
While GC-MS is a powerful tool, other techniques are also available for volatile amine screening.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of amines in a liquid mobile phase, often requiring derivatization for detection.[6] | Versatile for a wide range of amines, including non-volatile and thermally sensitive compounds.[6] | Slower run times compared to GC and requires significant amounts of solvents.[6] |
| Colorimetric/Fluorometric Sensors | Visual detection of amines based on a chemical reaction that produces a color or fluorescence change.[7][8] | Simple, rapid, and can be used for on-site screening without bulky equipment.[7][9] | Generally provides qualitative or semi-quantitative results and may have limited selectivity.[8] |
| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on their mobility in an electric field. | High speed and sensitivity, suitable for real-time monitoring. | Lower resolution compared to chromatography, susceptible to matrix effects. |
Workflow Diagrams
Caption: Workflow for derivatization-free analysis of volatile amines by headspace GC-MS.
Caption: General workflow for GC-MS analysis of volatile amines with derivatization.
Conclusion
The choice of an analytical method for volatile amine screening depends on the specific analytes of interest, the sample matrix, and the required sensitivity. For highly volatile, short-chain amines in aqueous matrices, a derivatization-free headspace GC-MS approach offers a simple and robust solution.[1] When analyzing less volatile amines or when enhanced chromatographic performance and sensitivity are necessary, derivatization remains a powerful tool.[1] The use of specialized, base-deactivated GC columns is highly recommended for all amine analyses to ensure symmetrical peak shapes and reproducible results.[1] For rapid, on-site screening, alternative methods such as colorimetric sensors may be suitable, although they typically provide less quantitative information than GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorometric detection of volatile amines using an indanonalkene platform - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02023H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Novel Azetidinone Derivatives as Potent Antioxidants: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of newly synthesized azetidinone derivatives reveals their significant potential as antioxidant agents. This guide provides a comparative overview of their performance in various antioxidant assays, detailed experimental protocols, and insights into their potential mechanisms of action, offering valuable information for researchers, scientists, and drug development professionals.
The β-lactam ring, a core structural feature of azetidinones, has long been recognized for its therapeutic importance, primarily in antibiotics. However, recent research has unveiled a broader pharmacological profile for this versatile scaffold, including promising antioxidant activity. This guide synthesizes findings from multiple studies to present a clear and objective comparison of the antioxidant efficacy of various novel azetidinone derivatives.
Comparative Antioxidant Activity
The antioxidant potential of several newly synthesized azetidinone derivatives was evaluated using standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and assessments of total antioxidant capacity. The results, summarized below, highlight the structure-activity relationships and identify compounds with notable antioxidant effects.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric. A lower IC50 value indicates higher antioxidant activity.
| Compound ID | Substituents | DPPH IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| AZ-1 | 4-fluorophenyl, 1,3,4-oxadiazole | 45.02[1] | Ascorbic Acid | 78.63[1] |
| AZ-2 | 4-nitrophenyl, 1,3,4-thiadiazole | 42.88[1] | Ascorbic Acid | 78.63[1] |
| Va | Not specified in detail | 31.4[2] | Ascorbic Acid | Not specified |
| Vb | Not specified in detail | 28.1[2] | Ascorbic Acid | Not specified |
| Vk | Not specified in detail | 58.7[2] | Ascorbic Acid | Not specified |
Table 1: Comparison of DPPH radical scavenging activity of selected azetidinone derivatives.
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as Trolox equivalents (TE), where a higher value indicates greater reducing power.
| Compound Series | General Structure | FRAP Value (µmol TE/g or other unit) | Reference Compound | Reference FRAP Value |
| 5a₁-₆ | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfadiazine | Data not available in a comparable format | Sulfadiazine | Data not available |
| 5b₁-₆ | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfisoxazole | Data not available in a comparable format | Sulfisoxazole | Data not available |
Table 2: Ferric Reducing Antioxidant Power of azetidinone derivative series. Note: While studies indicate excellent antioxidant activity in FRAP assays, directly comparable quantitative data for specific derivatives is limited in the reviewed literature.[3][4][5]
Total Antioxidant Capacity
The total antioxidant capacity provides an overall measure of the antioxidant potential of a compound.
| Compound Series | General Structure | Total Antioxidant Activity (EC50 mg/mL) | Reference Compound | Reference EC50 (mg/mL) |
| 4a₁-₆ | N-(arylidene)hydrazinoacetyl sulfonamides | 0.0110 - 0.0440 | Sulfadiazine | Not specified |
| 5a₁-₆ | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfadiazine | 0.0330 - 0.0563 | Sulfadiazine | Not specified |
| 4b₁-₆ | N-(arylidene)hydrazinoacetyl sulfonamides | Data not available in a comparable format | Sulfisoxazole | Not specified |
| 5b₁-₆ | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfisoxazole | Data not available in a comparable format | Sulfisoxazole | Not specified |
Table 3: Total antioxidant capacity of azetidinone derivative series.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay Protocol
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[6][7][8][9]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol and stored in a dark container to prevent degradation.[2]
-
Preparation of Test Samples: The azetidinone derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. A series of dilutions are then prepared from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, a specific volume of each sample dilution (e.g., 50 µL) is added to a larger volume of the DPPH solution (e.g., 150 µL). A control well contains the solvent and the DPPH solution.
-
Incubation: The microplate is incubated in the dark at room temperature for 30 minutes.[2]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This assay measures the reducing capacity of antioxidants based on their ability to reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex.[10][11][12][13][14][15][16]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh.[17]
-
Preparation of Test Samples and Standard: The azetidinone derivatives and a standard (e.g., Trolox or ferrous sulfate) are dissolved in an appropriate solvent.
-
Reaction Mixture: A small volume of the sample or standard solution (e.g., 10 µL) is mixed with a larger volume of the FRAP reagent (e.g., 300 µL) in a 96-well plate.[17]
-
Incubation: The plate is incubated at 37°C for a specified time, typically around 10-30 minutes.[17]
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Calculation: A standard curve is generated using the standard antioxidant. The FRAP value of the samples is then determined from the standard curve and expressed as Trolox equivalents (TE) or other appropriate units.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.
Potential Signaling Pathway Modulation
Azetidinone derivatives may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response. One such key pathway is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Conclusion
The presented data indicates that novel azetidinone derivatives are a promising class of compounds with significant antioxidant activity. The structure-activity relationship appears to be influenced by the nature and position of substituents on the azetidinone core and associated heterocyclic rings. Further investigations, including more extensive in vitro and in vivo studies, are warranted to fully elucidate their therapeutic potential in conditions associated with oxidative stress. This guide serves as a valuable resource for researchers in the field, providing a foundation for future drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. marinebiology.pt [marinebiology.pt]
- 9. zen-bio.com [zen-bio.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zen-bio.com [zen-bio.com]
- 14. Evaluation of the Antioxidant, Antibacterial Activity and Volatile Components of Three Distinctive Apis cerana Honeys | MDPI [mdpi.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Azetidinone Compounds: A Comparative Guide to Antimicrobial and Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The β-lactam ring, a core structural feature of azetidinone compounds, has long been a cornerstone of antibiotic therapy. However, emerging research has unveiled the potent and diverse biological activities of novel azetidinone derivatives, extending their therapeutic potential into the realm of anticancer treatment. This guide provides a comparative analysis of select azetidinone compounds, presenting their antimicrobial and anticancer performance supported by experimental data.
Performance Comparison of Azetidinone Derivatives
The following tables summarize the antimicrobial and anticancer activities of representative azetidinone compounds, offering a clear comparison of their efficacy.
Table 1: Antimicrobial Activity of Azetidinone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| AZ-1 | N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Bacillus subtilis (Gram-positive) | >100 | [1] |
| Staphylococcus aureus (Gram-positive) | >100 | [1] | ||
| Escherichia coli (Gram-negative) | >100 | [1] | ||
| Candida albicans (Fungus) | >100 | [1] | ||
| Aspergillus niger (Fungus) | >100 | [1] | ||
| AZ-2 | N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | Bacillus subtilis (Gram-positive) | >100 | [1] |
| Staphylococcus aureus (Gram-positive) | >100 | [1] | ||
| Escherichia coli (Gram-negative) | >100 | [1] | ||
| Candida albicans (Fungus) | >100 | [1] | ||
| Aspergillus niger (Fungus) | >100 | [1] | ||
| AZ-3 | 2-Azetidinone with 2,4-dimethylamino phenyl at C4 | Various bacteria and fungi | Good activity | [2] |
Note: Lower MIC values indicate higher antimicrobial activity.
Table 2: Anticancer Activity of Azetidinone Derivatives (Half-maximal Inhibitory Concentration - IC50)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| AZ-1 | N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | MCF-7 (Breast Cancer) | >50 | [1] |
| AZ-2 | N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF-7 (Breast Cancer) | 28.66 | [1] |
| 19w | 2-bromo ethyl acrylonitrile derivative | MCF-7 (Breast Cancer) | 5.79 | [3] |
| MDA-MB-231 (Breast Cancer) | 6.86 | [3] |
Note: Lower IC50 values indicate higher anticancer potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the antimicrobial and anticancer activities of the azetidinone compounds cited in this guide.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized azetidinone derivatives was determined using the tube dilution method.[1]
1. Preparation of Test Compounds:
-
Stock solutions of the test compounds and standard drugs (norfloxacin for bacteria and fluconazole for fungi) were prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds were prepared in a suitable broth medium to achieve a range of concentrations.
2. Inoculum Preparation:
-
Bacterial and fungal strains were cultured in appropriate media.
-
The turbidity of the microbial suspensions was adjusted to match the 0.5 McFarland standard, ensuring a standardized cell density.
3. Assay Procedure:
-
The diluted compound solutions were added to tubes containing the microbial inoculum.
-
The tubes were incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Cytotoxicity Assay (Anticancer Evaluation)
The in vitro anticancer activity of the azetidinone derivatives was assessed using the Sulforhodamine B (SRB) assay.[1]
1. Cell Culture:
-
Human breast cancer cell line MCF-7 was cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the azetidinone compounds and incubated for a specified period (e.g., 48 hours).
3. Cell Fixation and Staining:
-
After treatment, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with Sulforhodamine B dye, which binds to cellular proteins.
4. Absorbance Measurement:
-
The unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
5. Determination of IC50:
-
The percentage of cell growth inhibition was calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
Visualizing the Science: Diagrams and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of azetidinone compounds.
Caption: Proposed anticancer signaling pathway of an azetidinone derivative.[3]
This guide highlights the significant potential of azetidinone derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data underscores the importance of continued research in this area to explore the full therapeutic breadth of these compounds against microbial infections and cancer.
References
A Comparative Guide to Dual HDAC6/HDAC8 Inhibition by Azetidin-2-one Molecules
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8) has emerged as a promising therapeutic strategy in oncology, particularly for aggressive cancers like glioblastoma.[1] This guide provides a comprehensive comparison of novel azetidin-2-one-based molecules as dual HDAC6/HDAC8 inhibitors, benchmarking their performance against other known inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support your research and development efforts.
Performance Comparison of HDAC Inhibitors
The inhibitory efficacy of various compounds against HDAC isoforms is crucial for assessing their potential as therapeutic agents. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected azetidin-2-one derivatives and other notable HDAC inhibitors. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50) of Azetidin-2-one Derivatives against HDAC Isoforms [2]
| Compound | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC10 IC50 (nM) |
| 6c | 42 | 113 | >10000 | >10000 |
| 6i | 45 | 42 | >10000 | >10000 |
| 6j | 56 | 75 | >10000 | >10000 |
Table 2: Inhibitory Activity (IC50) of Comparative HDAC Inhibitors [3]
| Inhibitor | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Profile |
| BRD-73954 | 36 | 120 | Dual HDAC6/HDAC8 inhibitor |
| PCI-34051 | 2900 | 10 | Selective HDAC8 inhibitor |
| Vorinostat (SAHA) | ~10 | ~2000 | Pan-HDAC inhibitor |
Signaling Pathways in Dual HDAC6/HDAC8 Inhibition
HDAC6 and HDAC8 are implicated in various cellular processes that contribute to cancer progression. Their dual inhibition can synergistically impact tumor growth and survival.
HDAC6, a primarily cytoplasmic enzyme, plays a key role in cell motility and protein quality control through the deacetylation of substrates like α-tubulin and Hsp90.[4][5] HDAC8, a class I HDAC, is involved in transcriptional regulation and has been linked to the proliferation of cancer cells.[6] The combined inhibition of these two enzymes can disrupt these oncogenic pathways.
Figure 1. Simplified signaling pathways of HDAC6 and HDAC8 and the effect of azetidin-2-one inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Materials:
-
Recombinant human HDAC6 and HDAC8 enzymes
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds (Azetidin-2-one derivatives and controls) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using appropriate software.
Figure 2. Experimental workflow for the in vitro HDAC activity assay.
Western Blot Analysis of Acetylated α-Tubulin
This method is used to assess the in-cell activity of HDAC6 inhibitors by measuring the levels of its primary substrate, acetylated α-tubulin.
Materials:
-
Cancer cell lines (e.g., HCT116, U937)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Lyse the cells using lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the acetylated α-tubulin levels to the total α-tubulin levels.
Figure 3. Experimental workflow for Western blot analysis of acetylated α-tubulin.
Conclusion
The presented data indicates that azetidin-2-one-based molecules, particularly compounds 6c , 6i , and 6j , are potent dual inhibitors of HDAC6 and HDAC8 with nanomolar efficacy and high selectivity over other HDAC isoforms.[2] Their performance is comparable or superior to other known dual inhibitors. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for the evaluation of these and other novel HDAC inhibitors. Further investigation into the therapeutic potential of these azetidin-2-one derivatives is warranted, with the aim of developing more effective and targeted cancer therapies.
References
Safety Operating Guide
Personal protective equipment for handling 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-(Azetidin-1-yl)ethan-1-amine (CAS RN: 795299-77-3), a key intermediate in medicinal chemistry. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this flammable, harmful, and corrosive compound.
Immediate Safety Information
GHS Hazard Pictograms:
-
Flame (GHS02): Flammable liquid and vapor.
-
Corrosion (GHS05): Causes serious eye damage.
-
Exclamation Mark (GHS07): Harmful if swallowed.
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found on supplier websites and should be reviewed before handling.[1][2]
Physicochemical and Toxicity Data
Due to the limited availability of specific experimental data for this compound, values for structurally similar compounds are provided for guidance. These should be used as estimates for risk assessment.
| Property | Value | Source/Analogue |
| Molecular Formula | C₅H₁₂N₂ | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][3] |
| Flash Point | No data available for the specific compound. For the similar compound 1-Pyrrolidineethanamine (CAS 7154-73-6), it is a flammable liquid (Category 3).[4] | Analogue |
| Vapor Pressure | No data available. | - |
| LD50 (Oral) | No data available. Classified as harmful if swallowed.[1][2] | - |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following PPE is mandatory when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[5]
- Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
- Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[6]
- Inert Atmosphere: For storage and handling of larger quantities or for prolonged periods, an inert atmosphere (e.g., argon) is recommended.[3]
- Weighing: When weighing the liquid, use a balance inside the fume hood or in a ventilated balance enclosure.
- Dispensing: Use appropriate, clean, and dry glassware. Avoid generating aerosols.
- Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
- Compatibility: Keep away from strong oxidizing agents, acids, and sources of ignition.[5]
3. Post-Handling Procedures:
- Cleaning: Thoroughly clean all glassware and equipment after use.
- Decontamination: Decontaminate the work area in the fume hood.
- Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Spill and Exposure Procedures
Minor Spill:
-
Evacuate: If necessary, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect: Use non-sparking tools to collect the absorbed material.[5]
-
Dispose: Place the contaminated material in a sealed, properly labeled container for hazardous waste disposal.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.[5] |
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. This compound | 795299-77-3 [sigmaaldrich.cn]
- 2. americanelements.com [americanelements.com]
- 3. 795299-77-3|2-(Azetidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 4. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
